molecular formula C8H9N3O3 B079573 N-Methyl-N'-(4-nitrophenyl)urea CAS No. 13866-64-3

N-Methyl-N'-(4-nitrophenyl)urea

Cat. No.: B079573
CAS No.: 13866-64-3
M. Wt: 195.18 g/mol
InChI Key: KLRUCOUQQILQEI-UHFFFAOYSA-N
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Description

N-Methyl-N'-(4-nitrophenyl)urea is a chemical compound of interest in medicinal chemistry and organic synthesis research. Urea derivatives are a significant class of compounds in modern drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity . Researchers utilize such urea-containing compounds to modulate properties like potency and selectivity in the development of various therapeutic agents, including anticancer, antibacterial, and antidiabetic drugs . The nitrophenyl group attached to the urea core can influence the compound's electronic properties and conformation, potentially affecting its interaction with enzymes or receptors . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use. For specific analytical data (NMR, MS, HPLC purity) or custom synthesis inquiries, please contact our technical team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-9-8(12)10-6-2-4-7(5-3-6)11(13)14/h2-5H,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRUCOUQQILQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-Methyl-N'-(4-nitrophenyl)urea" CAS number 13866-64-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13866-64-3 Formula: C₈H₉N₃O₃ Molecular Weight: 195.18 g/mol Synonyms: 1-Methyl-3-(4-nitrophenyl)urea; N-(p-Nitrophenyl)-N'-methylurea[1][2]

Executive Summary

N-Methyl-N'-(4-nitrophenyl)urea is a disubstituted urea derivative characterized by a rigid donor-acceptor-donor (D-A-D) hydrogen-bonding motif.[2] While structurally analogous to the rodenticide Pyrinuron (Vacor), this compound lacks the pyridine functionality, making it a critical "negative control" reference standard in toxicological studies involving pancreatic β-cell destruction.[2] Beyond toxicology, it serves as a high-fidelity synthon in supramolecular chemistry, where its nitro group and urea bridge facilitate the formation of robust "urea tape" crystalline architectures.[2]

This guide details the synthesis, physicochemical characterization, and biological interface of CAS 13866-64-3, prioritizing reproducible protocols and mechanistic clarity.[2]

Part 1: Chemical Architecture & Physicochemical Profile[2]

Structural Dynamics

The molecule features a central urea bridge (


) flanking a methyl group and a 4-nitrophenyl moiety.[2] This asymmetry creates a distinct dipole and solubility profile.[2]
  • The Urea Bridge: Acts as a dual hydrogen bond donor (2 H-atoms) and a single acceptor (1 O-atom).[2] This facilitates the formation of

    
     hydrogen-bonded dimers or infinite 
    
    
    
    -tapes in the solid state.[2]
  • The Nitro Group: An electron-withdrawing group (EWG) at the para position decreases the electron density of the adjacent phenyl ring, increasing the acidity of the proximal urea proton (

    
    -H). This makes the molecule more susceptible to nucleophilic attack during hydrolysis studies compared to non-nitrated analogs.[2]
    
Physicochemical Data Table
PropertyValue / DescriptorContextual Note
Appearance Yellowish-white crystalline solidColor arises from the

transition of the nitro group.[2]
Melting Point 215°C – 220°C (Decomposes)High MP due to extensive intermolecular hydrogen bonding.[2]
Solubility DMSO, DMF (High); Ethanol (Mod.); Water (Low)Poor aqueous solubility requires DMSO stocks for bio-assays.[2]
pKa (Est.) ~13.5 (Urea protons)The nitro group lowers pKa relative to methyl-phenyl-urea.[2]
LogP ~1.4Lipophilic enough for membrane permeability; moderate bioavailability.[2]

Part 2: Synthetic Routes & Process Optimization

The "Self-Validating" Isocyanate Protocol

While reaction of 4-nitroaniline with methyl isocyanate is possible, it involves handling volatile, hazardous methyl isocyanate.[2] The inverted strategy—reacting 4-nitrophenyl isocyanate with methylamine —is safer, yields higher purity, and is kinetically favored.[2]

Rationale
  • Kinetic Control: The nucleophilic attack of the amine on the isocyanate carbon is rapid and irreversible.[2]

  • Purification: The product is significantly less soluble in non-polar solvents than the reactants, leading to spontaneous precipitation (Le Chatelier’s principle).[2]

Detailed Methodology

Reagents:

  • 4-Nitrophenyl isocyanate (1.0 eq)[2]

  • Methylamine (2.0 M solution in THF, 1.1 eq)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 4-nitrophenyl isocyanate (1.64 g, 10 mmol) and anhydrous DCM (20 mL). Maintain under

    
     atmosphere.
    
  • Addition: Cool the system to 0°C (ice bath) to control the exotherm. Add Methylamine solution (5.5 mL, 11 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature. A heavy precipitate will form within 30 minutes.[2] Stir for an additional 2 hours to ensure completion.

  • Workup (Filtration): Filter the suspension through a sintered glass funnel.[2]

  • Washing: Wash the filter cake with cold DCM (

    
     mL) to remove unreacted isocyanate, followed by cold water (
    
    
    
    mL) to remove amine salts.[2]
  • Recrystallization: Dissolve the crude solid in boiling Ethanol. Add water dropwise until turbidity persists, then cool slowly to 4°C.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: 4-Nitrophenyl Isocyanate + DCM React Reaction: Add Methylamine (THF) 0°C -> RT (2 hrs) Start->React N2 Atm Precip Precipitation: Product forms solid (Spontaneous) React->Precip Nucleophilic Addition Filter Workup: Filter & Wash (DCM/Water) Precip->Filter Recryst Purification: Recrystallize (EtOH/H2O) Filter->Recryst Remove Impurities Final Final Product: Pure Urea Derivative >98% Purity Recryst->Final Dry

Figure 1: Step-by-step synthetic pathway utilizing the isocyanate-amine addition route for maximum purity.

Part 3: Biological Interface & Toxicology

Structure-Activity Relationship (SAR)

Researchers often confuse CAS 13866-64-3 with Vacor (Pyrinuron) .[2] The distinction is vital:

  • Vacor: Contains a pyridine ring.[2] It is a nicotinamide antagonist, selectively destroying pancreatic

    
    -cells via inhibition of NAD+ biosynthesis.[2]
    
  • CAS 13866-64-3: Contains a phenyl ring.[2][3] It lacks the specific affinity for the nicotinamide receptor.[2] Therefore, it does not typically induce rapid Type 1 Diabetes but retains the general toxicity of nitroaromatics.[2]

Metabolic Fate: The Nitroreduction Pathway

The primary toxicological concern for this compound is the metabolic reduction of the nitro group.[2]

  • Nitroreduction: Hepatic nitroreductases reduce the

    
     group to a hydroxylamine (
    
    
    
    ).[2]
  • Bioactivation: The hydroxylamine can form DNA adducts or oxidize hemoglobin to methemoglobin (MetHb), reducing oxygen transport capacity.[2]

  • Urea Hydrolysis: Slower hydrolysis may release 4-nitroaniline, a known toxin.[2]

Metabolic Pathway Visualization

Metabolism cluster_Liver Hepatic Metabolism Parent Parent Compound: N-Methyl-N'-(4-nitrophenyl)urea Reductase Enzyme: Nitroreductase Parent->Reductase Hydroxyl Metabolite: N-Hydroxylamine Reductase->Hydroxyl 2e- Reduction Amine Metabolite: 4-Amino Derivative Hydroxyl->Amine Full Reduction Tox1 Toxicity A: Methemoglobinemia (Red Blood Cell Oxidation) Hydroxyl->Tox1 Tox2 Toxicity B: DNA Adducts (Genotoxicity) Hydroxyl->Tox2 Excrete Excretion: Glucuronidation/Sulfation Amine->Excrete

Figure 2: Metabolic activation pathway highlighting the risk of nitroreduction leading to hematological and genotoxic effects.[2]

Part 4: Analytical Characterization

To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be validated.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignment
9.15 Singlet (Broad)1H

-H (Ar-NH-CO)
8.15 Doublet (

Hz)
2HAr-H (Ortho to

)
7.60 Doublet (

Hz)
2HAr-H (Meta to

)
6.20 Quartet (Broad)1H

-H (Me-NH-CO)
2.65 Doublet (

Hz)
3H

(Methyl group)

Note: The urea protons (9.15 and 6.20 ppm) are exchangeable with


 and may disappear or shift depending on concentration and water content.
Infrared Spectroscopy (FT-IR)
  • 3350 - 3300 cm⁻¹: N-H stretching (Urea).[2]

  • 1640 - 1660 cm⁻¹: C=O stretching (Amide I, strong).[2]

  • 1550 & 1340 cm⁻¹: N-O stretching (Nitro group, asymmetric and symmetric).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313520, (4-nitrophenyl)urea. Retrieved from [Link](Note: Used for structural confirmation of the nitro-urea class properties).[2]

  • Fitzgerald, M. C., et al. (2007). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon.[2] Crystal Growth & Design. Retrieved from [Link](Definitive source on the supramolecular hydrogen bonding networks of this specific chemical class).

  • European Chemicals Agency (ECHA). Registration Dossier: Nitro-substituted Ureas. Retrieved from [Link](General toxicological data for nitro-urea derivatives).

Sources

Technical Guide: Solubility Profile & Characterization of N-Methyl-N'-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for N-Methyl-N'-(4-nitrophenyl)urea (MNPU), a urea derivative frequently utilized as a synthetic intermediate and in structure-activity relationship (SAR) studies for herbicidal and antiproliferative activity.

Critical Note on Chemical Identity: Researchers must distinguish this compound from Acardite II (1-Methyl-3,3-diphenylurea, CAS 13114-72-2) and N-Methyl-N-nitrosourea. The compound discussed here is the mono-methyl, mono-nitrophenyl derivative (


).

This guide synthesizes empirical data and theoretical solvation parameters to assist scientists in solvent selection for synthesis (recrystallization) , analytical characterization (NMR, HPLC) , and biological assays .

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. MNPU possesses a polarized structure with competing hydrophilic (urea linkage) and hydrophobic (nitrophenyl ring) domains.

PropertyValue / DescriptionRelevance to Solubility
Molecular Formula

Moderate molecular weight (195.18 g/mol ).
Structure

Planar aromatic system facilitates

stacking (reducing solubility).
H-Bond Donors 2 (Amide NH)Strong crystal lattice energy; requires polar solvents to disrupt.
H-Bond Acceptors 3 (C=O,

)
Good interaction with protic solvents and DMSO.
Predicted LogP ~1.5 – 1.8Lipophilic character dominates; poor water solubility expected.
Melting Point 238–240 °C (Decomp.)High melting point indicates high lattice energy.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with MNPU. Data is derived from standard recrystallization protocols and structural analogs (e.g., 4-nitrophenylurea).

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Solubility:

    
    
    
  • Mechanism: These solvents act as strong H-bond acceptors, effectively disrupting the intermolecular hydrogen bonding of the urea backbone.

  • Application: Ideal for preparing stock solutions (10–100 mM) for biological assays or NMR characterization.

Polar Protic Solvents (Temperature Dependent)

Solvents: Ethanol, Methanol, Isopropanol.

  • Solubility:

    • Cold (25°C): Sparingly Soluble (

      
      )
      
    • Hot (Reflux): Soluble (

      
      )
      
  • Mechanism: The alcohol hydroxyl groups compete for H-bonding but are less effective than DMSO at room temperature due to the compound's aromatic stacking.

  • Application: Recrystallization . The steep solubility curve vs. temperature makes ethanol the solvent of choice for purification.

Organic Solvents (Moderate to Low)

Solvents: Acetone, Ethyl Acetate, Acetonitrile.

  • Solubility: Moderate (

    
    ).
    
  • Application: Useful for extraction workups or as co-solvents in chromatography.

Non-Polar & Aqueous (Insoluble)

Solvents: Water, Diethyl Ether, Hexane, Chloroform (Sparingly).

  • Solubility: Insoluble / Trace.

  • Mechanism: The hydrophobic nitrophenyl group repels water; the polar urea group repels hexane.

  • Application: Water is an excellent anti-solvent to precipitate the compound from DMSO or Ethanol solutions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: To quantify the exact solubility of MNPU in a specific solvent at ambient temperature.

  • Preparation: Weigh approximately 50 mg of MNPU into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) for 24 hours at 25°C.

    • Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Drying: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Objective: To purify crude MNPU using the temperature-dependent solubility profile.

  • Dissolution: Place crude MNPU in a flask. Add Ethanol (approx. 20 mL per gram of solid).

  • Heating: Heat the mixture to reflux (boiling) with stirring.

    • Note: If solid remains after boiling, add small aliquots of ethanol until clear.

  • Filtration (Hot): If insoluble impurities (dust, inorganic salts) remain, filter the hot solution quickly through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold ethanol.

  • Drying: Dry under vacuum to remove residual solvent.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis, Analysis, or Screening).

SolventSelection Start Select Application Purification Purification / Synthesis Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis BioAssay Biological Assay Start->BioAssay Recryst Recrystallization Purification->Recryst StockSol Stock Solution Analysis->StockSol BioAssay->StockSol Ethanol Ethanol (Hot) Recryst->Ethanol High Temp Dependence DMSO DMSO-d6 / DMSO StockSol->DMSO NMR / High Conc. Acetonitrile Acetonitrile/Water StockSol->Acetonitrile HPLC Mobile Phase

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Thermodynamic & Mechanistic Insight

The solubility behavior of MNPU is governed by the "Like Dissolves Like" principle, but with specific nuances due to the urea moiety:

  • Lattice Energy vs. Solvation Enthalpy: The urea linkage (

    
    ) creates a robust hydrogen-bonding network in the solid state. To dissolve the crystal, the solvent must overcome this lattice energy (
    
    
    
    ).
    • Non-polar solvents (Hexane) cannot overcome this energy (

      
      ).
      
    • Polar aprotic solvents (DMSO) form strong dipole-dipole interactions and accept H-bonds from the urea NH groups, making

      
       sufficiently exothermic to drive dissolution.
      
  • The "Nitro" Effect: The 4-nitro group withdraws electron density from the phenyl ring, making the aromatic system electron-deficient. This enhances solubility in electron-rich solvents (like acetone or ethyl acetate) via donor-acceptor interactions, but significantly reduces water solubility due to the hydrophobic bulk of the benzene ring.

References

  • Qualitative Solubility of Nitrophenyl Ureas

    • Source: DrugFuture. "(4-Nitrophenyl)urea Properties".
    • URL:[Link]

    • Relevance: Establishes the baseline solubility (Insol. cold water, Sol. hot ethanol) for the parent compound.
  • General Synthesis & Purification of N-Substituted Ureas

    • Source: Tiwari, L., et al.[1] "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water."[1] RSC Advances, 2018.

    • URL:[Link]

    • Relevance: Confirms the use of water as an anti-solvent and ethanol for purification of similar urea deriv
  • Distinction from Acardite II (CAS 13114-72-2)

Sources

N-Methyl-N'-(4-nitrophenyl)urea: A Biochemical Probe for Soluble Epoxide Hydrolase (sEH) Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biochemical application of N-Methyl-N'-(4-nitrophenyl)urea (MNPU) , focusing on its role as a pharmacophore model and competitive inhibitor for Soluble Epoxide Hydrolase (sEH/EPHX2) in proteomic profiling.

Executive Summary

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) is a 1,3-disubstituted urea derivative primarily utilized in chemical biology and proteomics as a transition-state mimic inhibitor of Soluble Epoxide Hydrolase (sEH). Unlike covalent suicide substrates, MNPU functions through tight-binding competitive inhibition , leveraging the electron-withdrawing nature of the 4-nitrophenyl group to optimize hydrogen bonding with the enzyme's catalytic aspartate residue.

In modern proteomics, MNPU serves two critical functions:

  • Target Validation: As a specific competitor in Activity-Based Protein Profiling (ABPP) to validate novel sEH probes.

  • Mechanistic Modeling: As a minimal pharmacophore for studying the Structure-Activity Relationship (SAR) of urea-based anti-inflammatory therapeutics.

Part 1: Chemical Identity & Physicochemical Profile
PropertySpecification
IUPAC Name 1-Methyl-3-(4-nitrophenyl)urea
CAS Number 13866-64-3
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in water.[1]
pKa (Urea NH) ~13 (Acidity enhanced by 4-nitro group)
Key Structural Feature Urea Bridge: Mimics the transition state of epoxide hydrolysis.4-Nitrophenyl: Electron-withdrawing group (EWG) increases NH acidity.
Part 2: Mechanism of Action (The "Transition-State Mimicry")

To understand MNPU's utility, one must understand the catalytic mechanism of its target, sEH. The enzyme hydrolyzes epoxy-fatty acids (EpFAs) into diols via a two-step mechanism involving a covalent ester intermediate.

The Inhibitory Logic: MNPU does not react covalently. Instead, it exploits the enzyme's activation mechanism. The urea functional group acts as a stable mimic of the high-energy transition state occurring during the opening of the epoxide ring.

  • Catalytic Recognition: The sEH active site contains a catalytic triad (Asp335, Tyr383, Tyr466).

  • Hydrogen Bonding: The two NH protons of the MNPU urea group form strong hydrogen bonds with the carboxylate oxygen of Asp335 .

  • Electronic Enhancement: The 4-nitrophenyl group withdraws electron density from the urea nitrogen, making the NH proton more acidic and a stronger hydrogen bond donor. This significantly increases binding affinity (

    
     in the nanomolar range).
    
  • Hydrophobic Fit: The aromatic ring occupies the hydrophobic pocket usually reserved for the fatty acid chain.

Diagram 1: Mechanism of sEH Inhibition by MNPU

sEH_Inhibition_Mechanism sEH_ActiveSite sEH Active Site (Asp335, Tyr383, Tyr466) Asp335 Asp335 (Nucleophile) sEH_ActiveSite->Asp335 MNPU MNPU (Inhibitor) 1,3-Disubstituted Urea TransitionState Transition State Mimicry (Urea Geometry) MNPU->TransitionState Adopts Planar Geometry HBond Hydrogen Bonding (Urea NH ... O=C-Asp) TransitionState->HBond Positions NH Protons Complex Stable Enzyme-Inhibitor Complex (Reversible, Tight-Binding) Asp335->HBond Accepts H-Bond HBond->Complex Blocks Epoxide Entry

Caption: MNPU inhibits sEH by mimicking the transition state, forming critical hydrogen bonds with Asp335.

Part 3: Proteomic Applications
1. Competitive Activity-Based Protein Profiling (ABPP)

In proteomic workflows, MNPU is rarely used as the primary probe because it lacks a reporter tag (biotin/fluorophore). Instead, it is the "Cold Competitor" used to validate the specificity of other probes (e.g., fluorescent urea-probes like biotin-CUDA).

The Workflow:

  • Lysate Preparation: Cell or tissue lysates containing sEH.

  • Pre-incubation (The MNPU Step): One sample is treated with excess MNPU (10-50 µM); the control is treated with DMSO.

  • Probe Labeling: Both samples are treated with an Activity-Based Probe (ABP) that targets sEH.

  • Readout:

    • Control: Strong fluorescent band / High MS signal for sEH.

    • MNPU-Treated: Disappearance of the band / Loss of MS signal.

2. Target Engagement & Selectivity Analysis

MNPU is used to distinguish between Soluble Epoxide Hydrolase (sEH) and Microsomal Epoxide Hydrolase (mEH) . While mEH prefers cyclic epoxides, sEH prefers fatty acid epoxides.[2] Urea inhibitors like MNPU are highly selective for sEH (100-1000x fold selectivity over mEH), making them essential tools for deconvoluting hydrolytic activity in complex lysates.

Diagram 2: Competitive ABPP Workflow

ABPP_Workflow Lysate Proteome Lysate (Containing sEH) Split Split Sample Lysate->Split DMSO Add DMSO (Vehicle) Split->DMSO MNPU_Add Add MNPU (20 µM) (Pre-incubation) Split->MNPU_Add ProbeA Add Fluorescent ABP (e.g., Rhodamine-Urea) DMSO->ProbeA SignalA Strong Signal (Probe Bound) ProbeA->SignalA Compare Confirm Target Specificity SignalA->Compare Validation ProbeB Add Fluorescent ABP MNPU_Add->ProbeB SignalB No Signal (Active Site Blocked) ProbeB->SignalB SignalB->Compare

Caption: Competitive ABPP workflow using MNPU to validate specific binding of proteomic probes to sEH.

Part 4: Validated Experimental Protocols
Protocol A: Preparation of MNPU Stock
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber vials (light sensitive due to nitro group) and store at -20°C. Stable for >6 months.

  • Note: Avoid aqueous buffers for stock storage; the urea linkage is stable, but precipitation may occur.

Protocol B: Competitive Binding Assay (Gel-Based)

Objective: Confirm sEH presence in HEK293 lysate using MNPU competition.

  • Lysate Prep: Lyse cells in PBS (pH 7.4) + Protease Inhibitors (EDTA-free). Adjust protein concentration to 1 mg/mL.

  • Competition (Pre-incubation):

    • Aliquot 50 µL lysate into two tubes.

    • Tube 1: Add 1 µL DMSO.

    • Tube 2: Add 1 µL MNPU stock (final conc. 20 µM).

    • Incubate at 37°C for 30 minutes . (Crucial: Urea inhibitors have slow off-rates; allow equilibrium).

  • Labeling:

    • Add a fluorescent sEH probe (e.g., Cy5-t-AUCB or similar commercial ABP) to both tubes (final conc. 1 µM).

    • Incubate at 37°C for 15 minutes.

  • Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 mins.

  • Analysis: Resolve on 10% SDS-PAGE. Scan for fluorescence.

    • Result: Tube 2 should show >90% reduction in band intensity at ~62 kDa (sEH MW).

References
  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[3] Journal of Medicinal Chemistry, 55(5), 1789-1808.

  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067-7075.

  • Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5242-5246.

  • NIST Chemistry WebBook. "N-(4-Nitrophenyl)-N'-phenyl-urea Properties."

Sources

"N-Methyl-N'-(4-nitrophenyl)urea" derivatives synthesis and characterization

Strategic Synthesis and Structural Profiling of -Methyl- -(4-nitrophenyl)urea Scaffolds

Executive Summary: The Pharmacophore Context

The



This guide details the synthesis, purification, and characterization of this scaffold, prioritizing high-fidelity protocols over generic methods.

Synthetic Strategy & Causality

Two primary routes govern the synthesis of this scaffold. The choice of route depends on reagent availability, safety constraints (handling of phosgene derivatives), and moisture sensitivity.

Route A: The Isocyanate Addition (Primary Protocol)

Mechanism: Nucleophilic addition of methylamine to the electrophilic carbon of 4-nitrophenyl isocyanate.

  • Why this route? It is the most atom-efficient and typically proceeds in high yield (>85%) with simple workup (filtration).

  • Critical Control: The reaction is moisture-sensitive. Water competes with the amine to form the unstable carbamic acid, which decarboxylates to the symmetrical urea byproduct (

    
    -bis(4-nitrophenyl)urea).
    
Route B: The "Green" Aqueous/TMG Route

Mechanism: Base-catalyzed addition in aqueous or semi-aqueous media.

  • Why this route? Avoids anhydrous organic solvents.[1] Useful for large-scale industrial processes where solvent recycling is prioritized.

Route C: The Carbamoyl Chloride/Triphosgene Route

Mechanism: In situ generation of the isocyanate or direct displacement.

  • Why this route? Used when the isocyanate is not commercially available or too unstable to store.

Visualization of Synthetic Logic

SynthesisWorkflowReagentsReagents:4-Nitrophenyl IsocyanateMethylamine (2M in THF)ReactionNucleophilic Addition(0°C to RT, Anhydrous THF)Reagents->Reaction Dropwise AdditionProcessControlIPC: IR Spectroscopy(Disappearance of -N=C=O @ 2270 cm⁻¹)Reaction->ProcessControl Monitor t=1hWorkupPrecipitation & Filtration(Remove Symmetrical Urea)ProcessControl->Workup CompletionProductTarget:N-Methyl-N'-(4-nitrophenyl)ureaWorkup->Product Recrystallization (EtOH)

Figure 1: Step-by-step logic flow for the high-fidelity synthesis of the target urea scaffold.

Detailed Experimental Protocols

Protocol A: Anhydrous Isocyanate Addition (Standard)

Reagents:

  • 4-Nitrophenyl isocyanate (1.0 equiv)[2]

  • Methylamine (2.0 M solution in THF, 1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane (for precipitation)

Procedure:

  • System Prep: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a nitrogen balloon.

  • Solvation: Dissolve 4-nitrophenyl isocyanate (1.64 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice bath. Causality: Cooling prevents uncontrolled exotherms and minimizes side reactions.

  • Addition: Add the methylamine solution (5.5 mL, 11 mmol) dropwise via syringe over 10 minutes.

    • Observation: A precipitate typically forms immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

  • Process Control (IPC): Take an aliquot for IR or TLC. The strong isocyanate peak at

    
     must be absent.
    
  • Workup:

    • Concentrate the mixture to

      
       volume under reduced pressure.
      
    • Add 20 mL of cold hexane to force complete precipitation.

    • Filter the solid under vacuum. Wash the cake with

      
       THF/Hexane (
      
      
      ).
  • Purification: Recrystallize from hot Ethanol (EtOH) if the melting point range is broad (

    
    ).
    

Self-Validating Check:

  • Success: White to pale yellow solid.

  • Failure (Wet Solvents): Presence of insoluble yellow solid that does not melt

    
     indicates symmetrical urea formation (
    
    
    -bis(4-nitrophenyl)urea).
Protocol B: Triphosgene-Mediated Synthesis (Alternative)

Reagents:

  • 4-Nitroaniline (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (

    
    , 2.5 equiv)
    
  • Methylamine (1.1 equiv)

  • Dichloromethane (DCM)[3]

Procedure:

  • Dissolve 4-nitroaniline and

    
     in dry DCM at 0°C.
    
  • Add Triphosgene (dissolved in DCM) slowly. Safety: Generates Phosgene in situ. Use a scrubber.

  • Stir for 30 mins to form the isocyanate intermediate.

  • Add Methylamine. Stir for 2 hours.

  • Quench with water, separate organic layer, dry over

    
    , and evaporate.
    

Characterization & Structural Profiling

Reliable identification requires a combination of thermal, vibrational, and magnetic resonance data.

Data Summary Table
PropertyExpected Value / RangeStructural Insight
Physical State Pale yellow needles/powderNitro conjugation imparts color.
Melting Point

(Decomposes)
High MP due to strong intermolecular H-bonding network.
IR (Carbonyl)

Urea

stretch (lower than ester due to resonance).
IR (Nitro)

(asym),

(sym)
Diagnostic for 4-nitro group integrity.
MS (ESI+)

Confirming molecular weight (

).
NMR Profiling (DMSO- )

The NMR spectrum is distinct due to the electronic asymmetry introduced by the nitro group.

  • 
     (Anilinic): 
    
    
    (Singlet).
    • Reasoning: Highly deshielded by the electron-withdrawing 4-nitrophenyl ring and the carbonyl anisotropy.

  • Aromatic Protons:

    
     (d, 2H) and 
    
    
    (d, 2H).
    • Pattern: Classic

      
       system for para-substituted benzenes.
      
  • 
     (Aliphatic): 
    
    
    (Broad quartet or singlet).
    • Reasoning: Less acidic; couples with the methyl group (often unresolved in broad peaks).

  • Methyl Group:

    
     (Doublet, 
    
    
    ).
    • Reasoning: Couples with the adjacent

      
      .
      

Structure-Activity Relationship (SAR) Logic

When using this molecule as a lead compound, the following SAR modifications are standard practice in kinase inhibitor design.

SAR_LogicCoreCore Scaffold:N-Methyl-N'-(4-nitrophenyl)ureaNitroModNitro Reduction (-NH2)Allows amide coupling(Solubility/Selectivity)Core->NitroMod Phase II Opt.MethylModN-Methyl VariationChange to t-Butyl/Aryl(Hydrophobic Pocket Filling)Core->MethylMod Steric ScanPhenylModPhenyl Ring SubsAdd F/Cl at ortho-position(Conformational Lock)Core->PhenylMod Metabolic Stability

Figure 2: Strategic derivatization points for SAR optimization.

References

  • BenchChem. (2025). Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. Retrieved from

  • Organic Syntheses. (1944). p-Nitrophenyl Isocyanate. Org. Synth. 24, 94. Retrieved from

  • Tiwari, L., et al. (2018).[1] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2013). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea Crystal Structure. PMC3393299. Retrieved from

  • Sigma-Aldrich. (2024). NMR Deuterated Solvent Properties Reference Chart. Retrieved from

Technical Guide: Safe Handling and Management of N-Methyl-N'-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Methyl-N'-(4-nitrophenyl)urea (CAS: 13866-64-3) is a substituted urea derivative primarily utilized as an intermediate in organic synthesis and proteomic research.[1] While often classified under generic hazard categories due to limited specific toxicological data, its structural moieties—specifically the p-nitrophenyl group and the urea backbone—dictate a rigorous safety protocol.

This guide adopts the Precautionary Principle . In the absence of comprehensive LD50 data for this specific isomer, researchers must handle it as a potential mutagen and sensitizer, particularly given its structural proximity to N-nitroso compounds (potent carcinogens) which can form under specific conditions.

Chemical Profile
PropertyDetail
IUPAC Name 1-Methyl-3-(4-nitrophenyl)urea
CAS Number 13866-64-3
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Physical State Solid (typically yellow/orange crystalline powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Hazard Identification & Toxicology

The "Silent" Hazard: Nitrosation Risk

The most critical safety insight for this compound is not its intrinsic acute toxicity, but its reactivity . Like many N-substituted ureas, N-Methyl-N'-(4-nitrophenyl)urea can undergo N-nitrosation in the presence of nitrosating agents (e.g., sodium nitrite, nitrous acid, nitrogen oxides).

  • Mechanism: Reaction with NO⁺ donors yields N-Nitroso-N-methyl-N'-(4-nitrophenyl)urea.

  • Consequence: N-nitroso ureas are alkylating agents and potent carcinogens. Strict segregation from nitrites and strong acids is mandatory.

Intrinsic Toxicological Risks (Class-Based Extrapolation)

Based on the p-nitrophenyl and substituted urea pharmacophores, the following hazards are projected:

  • Acute Toxicity (Oral/Inhalation): Likely Category 4 (Harmful). The nitro group can be metabolically reduced to an amine (4-nitroaniline derivative), posing a risk of methemoglobinemia (interference with oxygen transport in blood) upon significant exposure.

  • Skin/Eye Irritation: Substituted ureas are known irritants. Dust contact may cause mechanical and chemical dermatitis.[2]

  • Target Organ Toxicity: Prolonged exposure may impact the liver and spleen (common targets for aromatic nitro compounds).

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and latex gloves" protocols are insufficient for aromatic nitro compounds due to their high skin permeability.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double-gloving: Nitrile (inner) + Laminate/Barrier (outer)Aromatic nitro compounds can permeate standard nitrile. Laminate films (e.g., Silver Shield®) provide >8h breakthrough time.
Respiratory N95/P100 Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR)Prevents inhalation of particulates which can be swallowed and metabolized.
Eye/Face Chemical Splash Goggles + Face ShieldPrevent ocular absorption; safety glasses alone do not seal against floating dust.
Body Tyvek® Lab Coat or ApronDisposable outer layers prevent contamination of street clothes and dermal absorption.
Engineering Control Workflow

The following Graphviz diagram illustrates the mandatory containment workflow to prevent cross-contamination and exposure.

SafeHandlingWorkflow cluster_safety Critical Control Point: Dust Management Storage Storage (Segregated from Oxidizers) Weighing Weighing (Static-Dissipative Balance in Fume Hood) Storage->Weighing Transfer Sealed Container Solubilization Solubilization (DMSO/MeOH Addition) Weighing->Solubilization Add Solvent Immediately Reaction Experimental Use (Closed System) Solubilization->Reaction Transfer via Syringe Waste Waste Disposal (Double-Bagged/Incineration) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing containment during the solid-to-liquid transition, the highest risk phase for inhalation exposure.

Emergency Protocols

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (including respiratory protection) before re-entering.

  • Containment: Do NOT dry sweep. Dry sweeping generates dust.

    • Protocol: Cover the spill with a damp paper towel (solvent-wet, e.g., ethanol) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Decontamination: Wipe surface with a mild surfactant followed by water. Collect all waste in a dedicated hazardous waste container.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (medical personnel only).

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin, as it may enhance transdermal absorption of the nitro compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2][3] Seek ophthalmological evaluation.

Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerated) to minimize thermal degradation.

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Nitrites/Nitrous Acid: FATAL RISK. Forms carcinogenic nitrosoureas.

    • Strong Bases: May hydrolyze the urea linkage, releasing 4-nitroaniline (toxic).

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Categorization: Classify as "Toxic Organic Waste."

  • Segregation: Do not mix with acidic waste streams (risk of nitrosation).

  • Method: Incineration is the preferred method for destruction of the aromatic nitro moiety.

  • Container: High-density polyethylene (HDPE) or glass. Label clearly as "Toxic: N-Methyl-N'-(4-nitrophenyl)urea".

References

  • PubChem . (n.d.).[4][5] Compound Summary: (4-Nitrophenyl)urea (Related Structure).[4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses . (1935). Nitrosomethylurea (Precursor Handling Context). Org. Synth. 1935, 15, 48. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: N-Methyl-N'-(4-nitrophenyl)urea (MNPU) in Enzyme Kinetics & Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of N-Methyl-N'-(4-nitrophenyl)urea (MNPU) (CAS: 13866-64-3) as a mechanistic probe in drug discovery. Unlike standard reversible inhibitors, MNPU functions as a pseudo-substrate and carbamoylating agent . It is primarily utilized for:

  • Active-Site Titration: Quantifying the absolute concentration of active enzyme molecules (

    
    ) in a sample, independent of total protein concentration.
    
  • Covalent Inhibition Studies: Modeling "suicide inhibition" mechanisms for serine hydrolases (e.g., Fatty Acid Amide Hydrolase [FAAH], Lipases, and Serine Proteases).

Key Advantage: The release of the chromophore 4-nitroaniline (pNA) upon active-site acylation provides a direct, stoichiometric readout of the inhibition event, enabling real-time kinetic monitoring.

Scientific Background: The "Urea Switch" Mechanism

Mechanism of Action

MNPU targets the catalytic nucleophile (typically Serine, Cysteine, or Threonine) of hydrolase enzymes. The electron-withdrawing nitro group on the phenyl ring activates the urea carbonyl, making it susceptible to nucleophilic attack.

The reaction proceeds in two distinct phases:

  • Acylation (Burst Phase): The enzyme attacks the carbonyl carbon, expelling the leaving group (4-nitroaniline). This results in a rapid increase in absorbance at 405 nm.

  • Deacylation (Steady-State or Inhibition): The enzyme is now carbamoylated. If the carbamoyl-enzyme complex is stable, the enzyme is irreversibly inhibited. If it hydrolyzes slowly, the enzyme turns over at a rate limited by

    
    .
    
Reaction Pathway Diagram

G cluster_0 Readout Signal E Free Enzyme (Active Serine) EI Michaelis Complex (E·I) E->EI Binding (K_d) I MNPU (Inhibitor) I->EI Acyl Carbamoylated Enzyme (Inactive Intermediate) EI->Acyl Acylation (k_2) (Burst Phase) P1 4-Nitroaniline (Yellow Chromophore) EI->P1 Release Acyl->E Deacylation (k_3) (Very Slow) P2 N-Methylamine + CO2 Acyl->P2 Hydrolysis

Caption: Kinetic mechanism of MNPU. The rapid release of P1 (4-nitroaniline) allows stoichiometric titration of the enzyme active site.

Experimental Protocols

Materials & Reagents
  • Enzyme: Purified Serine Hydrolase (e.g., FAAH, Acetylcholinesterase, or Lipase).

  • Compound: N-Methyl-N'-(4-nitrophenyl)urea (MNPU).

    • Stock: 100 mM in 100% DMSO. Store at -20°C.

  • Buffer: 50 mM HEPES or Tris-HCl, pH 7.4–8.0 (pH is critical for chromophore detection; pNA extinction coefficient is pH-dependent).

  • Detection: Microplate reader capable of kinetic absorbance measurements at 400–405 nm .

Protocol A: Active-Site Titration (Burst Assay)

Goal: Determine the true concentration of active enzyme in a prep.

Workflow:

  • Preparation: Dilute enzyme to ~5–10 µM (high concentration required for titration) in Assay Buffer.

  • Blanking: Set up a "No Enzyme" control (Buffer + MNPU) to account for spontaneous hydrolysis.

  • Initiation:

    • Add 190 µL of Enzyme solution to the plate.

    • Inject 10 µL of MNPU (Final conc: 10–20x estimated [E]).

  • Measurement: Immediately monitor Absorbance (405 nm) every 10 seconds for 30 minutes at 25°C or 37°C.

  • Observation: You will observe a rapid initial increase (Burst) followed by a slower linear rate (or flatline if inhibition is irreversible).

Data Analysis (The "Burst" Equation): The concentration of active sites


 is calculated from the amplitude of the burst (

).


Where:

  • 
     = Absorbance converted to concentration (using 
    
    
    
    for pNA).
  • 
     = Burst Amplitude (corresponds directly to 
    
    
    
    ).
  • 
     = Steady-state velocity (zero if irreversible).
    
Protocol B: Time-Dependent Inhibition ( )

Goal: Determine the potency of MNPU as a covalent inhibitor.

Workflow:

  • Incubation: Incubate Enzyme (low conc, e.g., 10 nM) with varying concentrations of MNPU (0, 0.1, 1, 10, 100 µM).

  • Time Points: At specific intervals (0, 5, 10, 30, 60 min), remove an aliquot.

  • Activity Check: Dilute the aliquot 1:100 into a solution containing a standard fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

  • Readout: Measure residual activity (

    
    ).
    

Data Analysis: Plot


 vs. Time. The slope of the line is 

. Then, plot

vs.

to determine

and

using the hyperbolic equation:


Data Interpretation & Troubleshooting

Expected Results Table
ParameterObservationInterpretation
Burst Phase Rapid yellow color formation (t < 60s)Stoichiometric acylation of the active site.
Linear Phase Slow, continuous increase after burstSlow turnover (substrate behavior) or spontaneous hydrolysis.
Flatline Signal plateaus after burstIrreversible "Suicide" Inhibition.
No Burst No signal changeEnzyme inactive, wrong pH, or site is obstructed.
Critical Control: Spontaneous Hydrolysis

Ureas can degrade in alkaline buffers. Always subtract the slope of the "No Enzyme" control from the enzyme traces. If the background rate is >10% of the enzyme rate, lower the pH to 7.0 or prepare fresh MNPU stock.

References

  • Santa Cruz Biotechnology. N-methyl-N′-(4-nitrophenyl)urea (CAS 13866-64-3) Product Data. [1]

  • National Institutes of Health (PubChem). Urea, N-methyl-N'-(4-nitrophenyl)- Compound Summary.

  • De Virgilio, M., et al. (1991). N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases.[2] (Demonstrates the nitrophenyl-carbamate/urea titration principle).

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. (Establishes urea mechanism for hydrolase inhibition).

  • Drug Hunter (2025). Cheat Sheet for Covalent Enzyme Inhibitors. (General principles of covalent inhibition kinetics).

Sources

Application Note: N-Methyl-N'-(4-nitrophenyl)urea (MNPU) as a Chromogenic Probe for Serine Hydrolase Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) (CAS: 13866-64-3) is a specialized chromogenic reagent used primarily to interrogate the activity of serine hydrolases, specifically amidases and ureases , with significant application in the study of Fatty Acid Amide Hydrolase (FAAH) .

Unlike standard esterase substrates (e.g., p-nitrophenyl acetate), MNPU contains a urea linkage. This structural specificity makes it an ideal probe for enzymes that process amide or urea bonds. Upon enzymatic attack by the catalytic nucleophile (typically a Serine or Cysteine residue), the urea linkage is cleaved, releasing 4-nitroaniline (pNA) .

The Mechanistic Advantage

The release of 4-nitroaniline is the critical detection event. Unlike p-nitrophenol (which requires alkaline pH > 8.0 to be fully ionized and yellow), 4-nitroaniline absorbs strongly at 405 nm across a broad pH range (pH 5.0 – 9.0) . This allows researchers to assay enzymes at their physiological pH optima without quenching the reaction or artificially raising the pH to detect the signal.

Core Applications
  • Substrate Turnover Assays: Measuring steady-state kinetics (

    
    , 
    
    
    
    ) of amidases.
  • Covalent Inhibition Kinetics: Determining acylation rates (

    
    ) for mechanism-based inhibitors (suicide substrates) where MNPU acts as a reporter of the initial acylation step.
    
  • High-Throughput Screening (HTS): Screening small-molecule libraries for FAAH or urease inhibitors.

Chemical & Physical Properties[1][2]

PropertySpecification
Chemical Name N-Methyl-N'-(4-nitrophenyl)urea
CAS Number 13866-64-3
Molecular Formula

Molecular Weight 195.18 g/mol
Appearance Light yellow to off-white crystalline powder
Solubility Soluble in DMSO (>50 mM); sparingly soluble in water
Detection Product 4-Nitroaniline (pNA)
Absorbance Max (

)
405 nm (for pNA product)
Extinction Coefficient (

)
~9,600

at 405 nm (buffer dependent)

Mechanism of Action

The following diagram illustrates the enzymatic hydrolysis of MNPU. The enzyme's nucleophile attacks the carbonyl carbon of the urea, leading to the expulsion of the 4-nitroaniline leaving group.

MNPU_Hydrolysis Enzyme Free Enzyme (Serine Hydrolase) ES_Complex E-S Complex (Michaelis) Enzyme->ES_Complex + MNPU Substrate MNPU (Substrate) Substrate->ES_Complex Transition Tetrahedral Intermediate ES_Complex->Transition Nucleophilic Attack AcylEnzyme Carbamylated Enzyme Transition->AcylEnzyme Acylation Step Product1 4-Nitroaniline (Yellow Signal @ 405nm) Transition->Product1 Release of Leaving Group AcylEnzyme->Enzyme Regeneration Product2 N-Methylcarbamic Acid (Unstable) AcylEnzyme->Product2 Hydrolysis (Deacylation)

Figure 1: Mechanism of enzymatic cleavage of MNPU. The release of 4-nitroaniline (Product 1) occurs during the acylation step, providing a real-time readout of enzyme activity.

Experimental Protocol: Kinetic Assay (96-Well Format)

This protocol is optimized for a generic serine hydrolase (e.g., FAAH) assay in a 96-well microplate format.

Reagents Required[3][4][5][6][7]
  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% Triton X-100 (optional, to prevent aggregation).

  • MNPU Stock Solution: 50 mM in 100% DMSO (anhydrous).

    • Storage: Store at -20°C, protected from light. Stable for 3 months.

  • Enzyme Solution: Recombinant FAAH or tissue homogenate, diluted in Assay Buffer.

  • 4-Nitroaniline Standard: For generating a standard curve.

Step-by-Step Procedure
A. Preparation of Standards (Critical for Quantification)

Do not rely solely on theoretical extinction coefficients.

  • Prepare a 10 mM stock of 4-nitroaniline in DMSO.

  • Dilute into Assay Buffer to create a concentration range: 0, 10, 20, 40, 80, 160, and 320 µM.

  • Pipette 100 µL of each standard into the plate and read OD at 405 nm.

  • Plot OD405 vs. Concentration (µM) to calculate the slope (conversion factor).

B. Kinetic Assay Workflow
  • Substrate Preparation: Dilute the 50 mM MNPU DMSO stock into Assay Buffer to prepare a 2X Working Solution (e.g., 200 µM, for a final assay concentration of 100 µM). Ensure final DMSO concentration is < 5%.

  • Enzyme Setup: Add 50 µL of Enzyme Solution to experimental wells.

    • Blank Control: Add 50 µL of Assay Buffer (no enzyme).

    • Inhibitor Screening (Optional): Add 1-5 µL of test compound; incubate for 10 min at RT.

  • Reaction Initiation: Add 50 µL of 2X MNPU Working Solution to all wells.

    • Final Volume: 100 µL.

    • Final Substrate Concentration: 100 µM.

  • Measurement: Immediately place the plate in a kinetic spectrophotometer.

    • Mode: Kinetic (Absorbance).

    • Wavelength: 405 nm.

    • Interval: 30 seconds for 20-60 minutes.

    • Temperature: 25°C or 37°C (keep constant).

Data Analysis

Calculate the initial velocity (


) for each well:
  • Determine the slope of the linear portion of the curve (mOD/min).

  • Subtract the slope of the Blank Control (spontaneous hydrolysis).

  • Convert mOD/min to µM/min using the 4-nitroaniline standard curve slope.



(Where 

is determined from your standard curve)

Inhibitor Screening Workflow

MNPU is excellent for screening inhibitors. If a drug candidate binds the enzyme, it prevents the hydrolysis of MNPU, reducing the rate of yellow color formation.

Inhibitor_Screening Start Start Screening Campaign Prep Prepare 96/384-well Plate (Buffer + Enzyme) Start->Prep Add_Inhib Add Test Compounds (Library) Prep->Add_Inhib Incubate Incubate (10-30 min) Allows binding of inhibitor Add_Inhib->Incubate Add_MNPU Add MNPU Substrate (Initiate Reaction) Incubate->Add_MNPU Read Measure Absorbance @ 405nm (Kinetic Mode) Add_MNPU->Read Decision Is Rate < 50% of Control? Read->Decision Hit Hit Identified (Calculate IC50) Decision->Hit Yes NoHit No Inhibition Decision->NoHit No

Figure 2: High-Throughput Screening workflow using MNPU as a reporter substrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Blank) Spontaneous hydrolysis of MNPU.Use fresh stock solutions. Ensure buffer pH is not > 8.5. Store MNPU in anhydrous DMSO.
Low Signal Enzyme inactive or concentration too low.Titrate enzyme concentration. Verify enzyme activity with a positive control (e.g., standard amide substrate).
Precipitation MNPU solubility limit reached.Keep final MNPU concentration < 500 µM. Ensure DMSO concentration is 2-5%.
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce enzyme concentration. Measure only the first 5-10 minutes (initial velocity).

References

  • PubChem. Compound Summary for CID 313520: (4-Nitrophenyl)urea. [Link]

  • Wang, J. et al. (2013). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea. (Context on urea hydrolysis mechanisms). [Link]

Analytical methods for "N-Methyl-N'-(4-nitrophenyl)urea" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) is a critical structural congener often encountered as a synthetic intermediate, a degradation product of phenylurea herbicides, or a potential genotoxic impurity (PGI) in the synthesis of nitro-aromatic drugs.[1] Its structure—comprising a p-nitrophenyl moiety linked via a urea bridge to a methyl group—presents specific analytical challenges:

  • Polarity Duality: The urea linkage confers hydrophilicity, while the nitrophenyl group adds significant hydrophobicity and

    
    -electron density.[2]
    
  • Trace Detection: Due to the potential mutagenicity associated with nitro-aromatics (structural alerts for genotoxicity), quantification often requires limits of detection (LOD) in the ppm to ppb range (ICH M7 compliance).[2]

  • UV Chromophore: The nitro group provides a strong, distinct UV absorbance signature (

    
    ), enabling robust UV detection for assay purposes, while the urea nitrogen allows for efficient electrospray ionization (ESI) in mass spectrometry.
    

This guide details two validated workflows:

  • Protocol A (HPLC-UV): For raw material assay and reaction monitoring (Limit of Quantitation: ~0.1%).[2]

  • Protocol B (LC-MS/MS): For trace impurity profiling and cleaning validation (Limit of Quantitation: < 10 ng/mL).[2]

Physicochemical Profile & Method Design

Understanding the molecule is the first step to robust method development.[2]

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 195.18 g/mol Precursor ion

Solubility Low in water; High in DMSO, MeOH, MeCNDiluent must contain >50% organic solvent to prevent precipitation.[1][2]
pKa ~13 (Urea protons), Nitro group is non-ionizablepH control is less critical for retention but vital for peak shape (suppressing silanol interactions).[2]
UV Max 315 nm (primary), 245 nm (secondary)315 nm offers higher selectivity against non-nitro matrix components.[2]
LogP ~1.5 - 2.0Retains well on C18; Phenyl-Hexyl columns offer superior selectivity via

interactions.[1][2]

Protocol A: HPLC-UV (Assay & Purity)

Objective: Routine quality control, synthesis monitoring, and stability testing.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 
    
    
    
    m) or Phenomenex Kinetex Phenyl-Hexyl.[1][2]
    • Senior Scientist Note: While C18 is standard, a Phenyl-Hexyl column is recommended if resolving MNPU from other aromatic impurities (like p-nitroaniline).[1][2] The

      
       interaction provides orthogonal selectivity.[2]
      
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid (

      
      ) in Water. (Improves peak symmetry).[2]
      
    • B: Acetonitrile (MeCN).[2][3]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temp: 35°C.

  • Detection: Diode Array Detector (DAD) at 315 nm (Reference 360 nm, BW 100).

  • Injection Volume: 10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase BRationale
0.010%Initial equilibration; trap polar degradants.
2.010%Isocratic hold to separate solvent front.[1][2]
12.080%Linear ramp to elute MNPU (retention ~7-8 min).[2]
14.095%Column wash (crucial for urea "stickiness").[2]
14.110%Return to initial conditions.[2]
18.010%Re-equilibration.[2]
Standard Preparation

Dissolve 10 mg of MNPU reference standard in 10 mL of DMSO (Stock A). Dilute Stock A 1:100 with Mobile Phase Initial (90:10 Water:MeCN) to reach working concentration (10


g/mL).[2]
  • Caution: Direct dissolution in water will fail.[2] Always use an organic modifier first.[2]

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of MNPU at ppm levels (e.g., genotoxic impurity screening in drug substances).

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI), Positive Mode.[2][4]

  • Capillary Voltage: 3.5 kV.[2]

  • Gas Temp: 300°C.

  • Nebulizer: 45 psi.[2]

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
196.2 (

)
139.1 (Quantifier)15Loss of methyl isocyanate (

) moiety.[2]
196.2 (

)
165.1 (Qualifier)10Loss of methylamine (

).[2]
196.2 (

)
122.0 (Qualifier)25Further fragmentation to nitro-phenyl cation.[2]
  • Validation Note: The transition 196

    
     139 is highly specific to the p-nitrophenyl urea core.[2]
    
LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm

    
     2.1 mm, 1.7 
    
    
    
    m).[2]
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Do not use Phosphoric Acid in MS).[2]

    • B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile here to enhance ionization efficiency for urea derivatives.[2]

  • Gradient: Steep gradient (5% B to 95% B in 5 minutes) to focus the peak and maximize signal-to-noise ratio.

Sample Preparation & Extraction Logic

The choice of extraction depends heavily on the matrix (e.g., plasma, drug substance powder, or reaction mixture).[1]

Workflow Logic Diagram

MNPU_Workflow Start Sample Matrix CheckConc Estimated Concentration? Start->CheckConc HighConc High (>0.1%) Use HPLC-UV CheckConc->HighConc Assay/Purity Trace Trace (<100 ppm) Use LC-MS/MS CheckConc->Trace Impurity/Tox SolidSample Solid Drug Substance HighConc->SolidSample Trace->SolidSample LiquidSample Biofluid / Reaction Mix Trace->LiquidSample DirectDilute Direct Dilution (DMSO -> Mobile Phase) SolidSample->DirectDilute Soluble Matrix LLE Liquid-Liquid Extraction (Ethyl Acetate) SolidSample->LLE Insoluble Matrix LiquidSample->LLE Simple Matrix SPE Solid Phase Extraction (HLB Cartridge) LiquidSample->SPE Complex Matrix Analysis Inject & Quantify DirectDilute->Analysis LLE->Analysis SPE->Analysis

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample type and required sensitivity.[1]

Protocol: Liquid-Liquid Extraction (LLE) for Trace Analysis
  • Aliquot: Transfer 500

    
    L of sample (or dissolved solid) into a glass centrifuge tube.
    
  • Extract: Add 2.0 mL of Ethyl Acetate . (Ureas partition well into EtOAc; Nitro groups stabilize the organic phase preference).[2]

  • Agitate: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Concentrate: Transfer the supernatant (organic top layer) to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.[2]

  • Reconstitute: Dissolve residue in 200

    
    L of Mobile Phase (20:80 MeCN:Water). Vortex vigorously. 
    
  • Filter: 0.2

    
    m PTFE filter into LC vial.
    

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1][2]Ensure Mobile Phase pH is acidic (pH ~2-3).[2] Increase buffer strength or switch to a "End-capped" column.
Carryover Urea adsorption to injector loop.[2]Implement a needle wash with 50:50 Methanol:DMSO .[2] The DMSO helps solubilize stubborn urea deposits.[2]
Low Recovery (LLE) MNPU trapped in protein/matrix.[2]Use "Salting Out" LLE.[2][5] Add 100 mg NaCl to the aqueous phase before adding Ethyl Acetate to push MNPU into the organic layer.[2]
Signal Suppression (MS) Matrix effect.[2][6]Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is high.[2] Nitro compounds often ionize better in APCI negative mode if Positive ESI fails.[2]

References

  • SIELC Technologies. (2018).[2] Method for Analysis of (4-Methyl-2-nitrophenyl)urea. Application Note. Link

  • Agilent Technologies. (2015).[2] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Application Note 5991-5678EN. Link

  • PubChem. (2025).[2] Compound Summary: (4-Nitrophenyl)urea.[2][3][7] National Library of Medicine.[2] Link[2]

  • Marku, E., et al. (2025).[1][2] Development and Validation of LC-MS/MS Method for Nitrofuran Metabolites. Preprints.org.[2][6] Link[2][6]

  • Wang, J., et al. (2017).[1][2][5][8] Development of a multi-matrix LC-MS/MS method for urea quantitation. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application Note: High-Throughput Screening for Urease Inhibitors using N-Methyl-N'-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Throughput Screening (HTS) workflow for identifying urease inhibitors, utilizing N-Methyl-N'-(4-nitrophenyl)urea (MNPU) as a reference probe. Urease (EC 3.5.1.[1]5) is a critical target for treating Helicobacter pylori infections and managing agricultural nitrogen loss. While hydroxamic acids are standard inhibitors, urea derivatives like MNPU provide a distinct structural scaffold for exploring competitive inhibition and structure-activity relationships (SAR). This guide provides a validated protocol for a colorimetric ammonia detection assay (Berthelot method) adapted for 384-well microplates, alongside a secondary cytotoxicity counter-screen to ensure hit specificity.

Introduction & Mechanistic Rationale

The Target: Urease

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, which spontaneously decomposes into a second molecule of ammonia and carbon dioxide.[2][3] This reaction causes a rapid pH increase, facilitating pathogen survival in acidic environments (e.g., the stomach) and volatilization of nitrogen in soil.

The Probe: N-Methyl-N'-(4-nitrophenyl)urea (MNPU)

Chemical Structure: A urea core flanked by a methyl group and a para-nitrophenyl moiety. Mechanism of Action: MNPU acts as a substrate analog. The urea bridge mimics the natural substrate, positioning the compound within the active site. The electron-withdrawing nitro group on the phenyl ring modulates the electron density of the urea carbonyl, potentially altering binding affinity compared to unsubstituted phenylureas. Why Screen with MNPU?

  • Structural Diversity: It represents a non-hydroxamic acid scaffold, avoiding the pharmacokinetic issues often associated with hydroxamates (e.g., rapid hydrolysis).

  • Spectroscopic Handle: The nitrophenyl group serves as a useful UV-Vis handle for quality control (QC) of compound integrity.

  • Toxicity Benchmarking: Structurally related to the rodenticide Vacor (PNU), MNPU serves as a critical control for assessing off-target cytotoxicity in hit-to-lead optimization.

Reaction Pathway

The screening assay relies on the quantification of ammonia produced during urea hydrolysis.

UreaseReaction Urea Urea (Substrate) Urease Urease Enzyme (Ni2+ Active Site) Urea->Urease Water H2O Water->Urease Ammonia 2 NH3 (Analyte) Urease->Ammonia Hydrolysis CO2 CO2 Urease->CO2 Hydrolysis MNPU MNPU (Inhibitor) MNPU->Urease Competitive Binding Indophenol Indophenol Blue (OD 630-670nm) Ammonia->Indophenol Berthelot Reaction

Figure 1: Mechanism of enzymatic hydrolysis and inhibition. MNPU competes with Urea for the active site, reducing Ammonia production.

Experimental Protocol: Urease Inhibition HTS

This protocol is optimized for a 384-well format using the Indophenol (Berthelot) method, which is superior to Nessler’s reagent for HTS due to higher sensitivity and lack of mercury waste.

Materials & Reagents
ComponentSpecificationPreparation Notes
Enzyme Jack Bean Urease (Type III)Dissolve in Phosphate Buffer (pH 7.4). Keep on ice.
Substrate Urea (Ultra-pure)500 mM stock in deionized water.
Inhibitor MNPU (CAS 538-32-9)10 mM stock in 100% DMSO. Store at -20°C.
Buffer 25 mM PBS, pH 7.4Include 1 mM EDTA to chelate stray heavy metals.
Reagent A Phenol-Nitroprusside1% Phenol, 0.005% Sodium Nitroprusside.
Reagent B Alkaline Hypochlorite0.5% NaOH, 0.1% NaOCl (Active Chlorine).
Assay Workflow (384-Well Plate)

Step 1: Compound Transfer

  • Dispense 0.5 µL of MNPU (or test compounds) into assay wells.

  • Controls:

    • High Control (HC): 0.5 µL DMSO (0% Inhibition).

    • Low Control (LC): 0.5 µL Standard Inhibitor (e.g., Acetohydroxamic acid, 10 mM) or No Enzyme.

Step 2: Enzyme Incubation (Pre-Incubation)

  • Dispense 20 µL of Urease solution (4 U/mL) into all wells except "No Enzyme" blanks.

  • Centrifuge plate (1000 rpm, 1 min) to ensure mixing.

  • Incubate: 15 minutes at room temperature (RT). Crucial: This allows slow-binding inhibitors like urea derivatives to equilibrate.

Step 3: Substrate Addition

  • Dispense 20 µL of Urea solution (50 mM final concentration).

  • Incubate: 30 minutes at RT.

Step 4: Detection (Berthelot Reaction)

  • Add 30 µL of Reagent A (Phenol-Nitroprusside).

  • Add 30 µL of Reagent B (Alkaline Hypochlorite).

  • Incubate: 20–30 minutes at RT. A blue color will develop in active wells.

Step 5: Readout

  • Measure Absorbance at 630 nm (or 670 nm) on a microplate reader.

HTS_Workflow Start Compound Library (MNPU Source) Dispense Acoustic/Pin Transfer 0.5 µL into 384-well Plate Start->Dispense EnzymeAdd Add 20 µL Urease Pre-incubate 15 min Dispense->EnzymeAdd SubstrateAdd Add 20 µL Urea Reaction: 30 min @ RT EnzymeAdd->SubstrateAdd Quench Add Detection Reagents (Phenol + Hypochlorite) SubstrateAdd->Quench Read Read Absorbance OD 630 nm Quench->Read

Figure 2: Step-by-step liquid handling workflow for the colorimetric urease assay.

Secondary Screening: Cytotoxicity Profiling

Because N-Methyl-N'-(4-nitrophenyl)urea contains a nitro-aromatic group, it carries a risk of metabolic activation (nitro-reduction) leading to cytotoxicity. A counter-screen is mandatory to distinguish specific urease inhibition from general protoplasmic poisoning.

Protocol: MTT Cell Viability Assay

Cell Line: HepG2 (Liver) or HEK293 (Kidney). Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add MNPU at the IC50 concentration found in the urease assay (and 10x higher). Incubate 24h.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

Interpretation:

  • Ideal Hit: High Urease Inhibition + High Cell Viability (>80%).

  • Toxic Hit: High Urease Inhibition + Low Cell Viability (<50%). Note: MNPU analogs may show toxicity due to similarity with Vacor.

Data Analysis & Validation

Calculation of Percent Inhibition


  • OD_Max: Enzyme + Substrate + DMSO (No Inhibitor).[4]

  • OD_Min: Buffer + Substrate (No Enzyme).

Quality Control Metrics

To validate the assay run, calculate the Z-factor (


).


  • Acceptance Criteria:

    
     indicates a robust assay.
    
  • Expected IC50 for MNPU: Typically in the low micromolar range (10–100 µM) depending on the urease source (Jack Bean vs. H. pylori).

Troubleshooting Guide
ObservationRoot CauseSolution
High Background (Blue in Blanks) Ammonia contamination in water/air.Use fresh ultrapure water; seal plates; avoid cleaning with ammonia-based detergents.
Precipitation MNPU insolubility.Ensure final DMSO concentration is <1% but sufficient to solvate. Sonicate stock.
Low Signal Enzyme degradation.Prepare fresh enzyme daily; keep on ice; check pH of buffer.

References

  • Urease Inhibitor Screening Protocols Abcam. "Urease Inhibitor Screening Kit (Colorimetric) Protocol." [Link]

  • Virtual and In Vitro Screening for Urease Inhibitors National Institutes of Health (NIH) / PubMed Central. "Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening." [Link]

  • Chemical Properties of Phenylurea Derivatives PubChem. "N-(4-nitrophenyl)urea Compound Summary." [Link]

  • Urease Inhibition Mechanisms Royal Society of Chemistry (RSC). "Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches." [Link]

  • General Urease Test Methodology American Society for Microbiology. "Urease Test Protocol." [Link]

Sources

Application Note: Evaluation of N-Methyl-N'-(4-nitrophenyl)urea in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) represents a distinct class of aryl-urea derivatives , a structural motif central to modern oncology drug design. Unlike the carcinogen N-methyl-N-nitrosourea (MNU), which alkylates DNA, MNPU functions as a non-covalent small molecule modulator.

The urea bridge (–NH–CO–NH–) acts as a "molecular hinge," capable of forming bidentate hydrogen bonds with key residues (e.g., Glu/Asp) in the ATP-binding pockets of kinases or the colchicine-binding site of tubulin. The 4-nitrophenyl moiety introduces a strong electron-withdrawing group (EWG), potentially enhancing the compound's metabolic stability and altering its dipole moment for improved hydrophobic pocket penetration.

This guide provides a standardized workflow for evaluating MNPU, transitioning from chemical preparation to phenotypic screening and mechanistic deconvolution.

Chemical Preparation & Stability[1][2]

Challenge: Aryl ureas, particularly those with nitro-substitutions, exhibit poor aqueous solubility and can precipitate in cell culture media if not managed correctly. Solution: A "Step-Down" dilution protocol using DMSO as the primary vehicle.

Protocol A: Stock Solution Preparation
ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide), Cell Culture GradeAvoid Ethanol; urea derivatives are less stable in protic solvents over time.
Concentration 100 mM (Master Stock)High concentration minimizes DMSO volume in final assay.
Storage -20°C or -80°CProtect from light. The nitro group can be photo-reactive.
Stability 3 Months at -20°CCritical: Avoid repeated freeze-thaw cycles. Aliquot into 20 µL vials.
Protocol B: Working Solution (The "Step-Down" Method)

Directly adding 100 mM stock to media often causes micro-precipitation, leading to false negatives.

  • Intermediate Dilution: Dilute 100 mM Master Stock 1:10 in pure DMSO to create a 10 mM Sub-Stock.

  • Media Preparation: Dilute the 10 mM Sub-Stock into pre-warmed culture media (e.g., RPMI-1640 + 10% FBS) to achieve 2x the final desired concentration.

    • Example: To test at 50 µM, prepare a 100 µM solution in media.

  • Vehicle Control: Prepare media with DMSO matching the highest concentration used (Must be < 0.5% v/v final).

Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of MNPU across a panel of cancer cell lines (e.g., A549, MCF-7, HeLa).
Experimental Design
  • Seeding Density: 3,000–5,000 cells/well (96-well plate).

  • Duration: 72 hours (Standard for antiproliferative agents).

  • Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM (Logarithmic spacing).

Step-by-Step Protocol
  • Seeding: Plate cells in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing MNPU (prepared via Protocol B).

    • Triplicates are mandatory.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout (CCK-8 Preferred):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours (monitor color change).

    • Measure Absorbance at 450 nm.

  • Calculation:

    
    
    Fit data to a non-linear regression (sigmoidal dose-response) to calculate 
    
    
    
    .

Mechanistic Validation: The "Kinase vs. Tubulin" Fork

Aryl ureas typically follow one of two mechanisms. You must distinguish these early to save resources.

  • Path A (Kinase Inhibition): Similar to Sorafenib.[1] Arrests cells in G1 phase.

  • Path B (Tubulin Destabilization): Similar to Combretastatin. Arrests cells in G2/M phase.

Diagram: Mechanistic Decision Tree

MNPU_Mechanism Start MNPU Treatment (IC50 Concentration) Flow Cell Cycle Analysis (Flow Cytometry / PI Staining) Start->Flow 24 Hours G1_Arrest G0/G1 Arrest Observed Flow->G1_Arrest G2_Arrest G2/M Arrest Observed Flow->G2_Arrest Kinase_Path Hypothesis: Kinase Inhibitor (VEGFR / Raf / PDGFR) G1_Arrest->Kinase_Path Tubulin_Path Hypothesis: Tubulin Binder (Colchicine Site) G2_Arrest->Tubulin_Path Western_K Validation: Western Blot (p-ERK, p-AKT, p-STAT3) Kinase_Path->Western_K Western_T Validation: Immunofluorescence (Tubulin Polymerization Assay) Tubulin_Path->Western_T

Caption: Logical workflow to deconvolute the mechanism of action for aryl-urea derivatives based on cell cycle phenotype.

Protocol C: Cell Cycle Analysis (Flow Cytometry)
  • Treatment: Treat

    
     cells with MNPU at 
    
    
    
    for 24 hours.
  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS (2x).

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (PE channel).

    • Kinase Inhibitor Signature: Increase in G0/G1 peak.

    • Tubulin Inhibitor Signature: Massive increase in G2/M peak.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Reduce final concentration; ensure DMSO < 0.5%; warm media before addition.
No cytotoxicity (

)
Compound lacks potency or cell permeability.Verify structure (NMR); test in a more sensitive line (e.g., HL-60 leukemia); consider liposomal formulation.
High toxicity in Vehicle Control DMSO concentration too high.Ensure final DMSO is

.
Inconsistent

values
Evaporation in outer wells (Edge Effect).Fill outer wells with PBS; use only inner 60 wells for assay.

References

  • Structure-Activity Relationships of Urea Derivatives: Zhang, S., et al. (2020).[2][3][4] "Urea Derivatives as Anticancer Agents."[1][2][3][4][5][6][7] Anti-Cancer Agents in Medicinal Chemistry. Context: Establishes the urea scaffold as a privileged structure for kinase inhibition.

  • Diarylureas as Kinase Inhibitors (Sorafenib Analogues): Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Context: Provides the mechanistic baseline for aryl-urea behavior in cancer cells.

  • Solubility Protocols for Hydrophobic Small Molecules: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Context: Foundation for the "Step-Down" dilution protocol.

  • Cell Cycle Analysis Methodology: Pozarowski, P., & Darzynkiewicz, Z. (2004). "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology. Context: Standard protocol for PI staining and G1/G2 interpretation.

Sources

Technical Application Guide: N-Methyl-N'-(4-nitrophenyl)urea in Drug Discovery

[1]

Executive Summary

N-Methyl-N'-(4-nitrophenyl)urea (CAS: 13866-64-3) serves as a critical pharmacophore scaffold and reference standard in medicinal chemistry.[1] Its primary utility lies in the development of Soluble Epoxide Hydrolase (sEH) inhibitors , where the 1,3-disubstituted urea moiety acts as a transition-state mimic of the epoxide substrate.[1] Furthermore, this scaffold is structurally homologous to the "hinge-binding" or "allosteric" domains of several Type II kinase inhibitors (e.g., Sorafenib derivatives), making it a valuable fragment for Structure-Activity Relationship (SAR) profiling in oncology.[1]

This guide details the mechanistic grounding, handling protocols, and assay workflows for utilizing this compound in sEH inhibition screens and cytotoxicity profiling.[1]

Chemical Properties & Handling[1]

PropertySpecification
Chemical Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Solubility Soluble in DMSO (>20 mg/mL), DMF; Low solubility in water.[1]
Stability Stable at -20°C (solid).[1] Solutions in DMSO stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles.
Handling Precaution The nitro-aromatic moiety can be reduced metabolically; handle with PPE.[1] Potential skin sensitizer.[1]

Expert Insight:

  • Solubility: The N-methyl group improves solubility in organic solvents compared to the non-methylated parent urea, but aqueous solubility remains poor.[1] For biological assays, prepare a 100 mM stock in 100% DMSO and dilute into assay buffer (final DMSO < 1%) immediately prior to use.[1]

  • Stability: Urea bonds are generally stable, but hydrolysis can occur at extreme pH (<2 or >12) or high temperatures.[1] Keep assay buffers near physiological pH (7.4).[1]

Mechanism of Action: sEH Inhibition

The primary application of N-Methyl-N'-(4-nitrophenyl)urea is as a competitive inhibitor of Soluble Epoxide Hydrolase (sEH).[1]

  • Target: Mammalian sEH (Ephx2).[1]

  • Physiological Role: sEH hydrolyzes anti-inflammatory Epoxy Fatty Acids (EpFAs) like EETs (epoxyeicosatrienoic acids) into pro-inflammatory diols (DHETs).[1][2]

  • Inhibition Mechanism: The urea carbonyl oxygen forms a hydrogen bond with the catalytic Tyrosine residues (Tyr383/Tyr466 in human sEH), while the N-H protons hydrogen bond with the catalytic Aspartate (Asp335).[1] This mimics the transition state of the epoxide ring opening.[1]

Mechanistic Pathway Diagram

sEH_Inhibition_MechanismsEH_EnzymeSoluble Epoxide Hydrolase (sEH)(Active Site: Asp335, Tyr383, Tyr466)Substrate_EETsEpoxy Fatty Acids (EETs)(Anti-inflammatory)sEH_Enzyme->Substrate_EETsHydrolysis (Normal State)Product_DHETsDihydroxy Fatty Acids (DHETs)(Pro-inflammatory / Inactive)Substrate_EETs->Product_DHETsMetabolic BreakdownInhibitorN-Methyl-N'-(4-nitrophenyl)urea(Inhibitor)Inhibitor->sEH_EnzymeCompetitive Binding(Transition State Mimicry)Mechanism_BoxBinding Mode:1. Urea C=O binds Tyr383/Tyr4662. Urea N-H binds Asp3353. 4-Nitrophenyl occupies hydrophobic pocketInhibitor->Mechanism_BoxOutcomePreservation of EETs(Anti-inflammatory / Analgesic)Inhibitor->OutcomeResultMechanism_Box->sEH_Enzyme

Caption: Competitive inhibition of sEH by the urea pharmacophore prevents the degradation of anti-inflammatory EETs.[3]

Protocol 1: Fluorometric sEH Inhibition Assay[1]

This protocol utilizes a fluorogenic substrate (e.g., PHOME or CMNPC) which becomes fluorescent upon hydrolysis by sEH.[1] N-Methyl-N'-(4-nitrophenyl)urea is used to determine IC50 values.[1]

Materials
  • Enzyme: Recombinant Human sEH (approx. 1-5 nM final concentration).[1]

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or CMNPC.[1] Final conc: 50 µM.[1]

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA (essential to prevent enzyme wall loss).

  • Plate: 96-well black, flat-bottom polystyrene plate.[1]

Step-by-Step Methodology
  • Preparation of Stocks:

    • Compound: Prepare 10 mM stock in DMSO. Create 10-point serial dilution (1:3) in DMSO.[1][4]

    • Enzyme: Dilute rh-sEH in Assay Buffer to 2x final concentration.[1]

    • Substrate: Dilute PHOME in Assay Buffer to 2x final concentration (100 µM).

  • Plate Loading:

    • Add 1 µL of compound dilution to respective wells. (Include DMSO-only control).

    • Add 49 µL of Enzyme solution.

    • Pre-incubation: Incubate for 5 minutes at 30°C to allow inhibitor binding.[1]

  • Reaction Initiation:

    • Add 50 µL of Substrate solution to all wells.[1]

    • Final Volume: 100 µL. Final DMSO: 1%.[1]

  • Kinetic Measurement:

    • Immediately read fluorescence on a plate reader (Excitation: 330 nm, Emission: 465 nm for PHOME).[1]

    • Mode: Kinetic read, every 30 seconds for 10-20 minutes at 30°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.[1]

    • Normalize slope to DMSO control (100% activity).

    • Fit data to the Hill equation to determine IC50.[1]

Self-Validating Check: The background hydrolysis (no enzyme) must be <5% of the enzyme signal.[1] If high, check buffer pH or substrate stability.[1]

Protocol 2: Cell Viability & Cytotoxicity Screening

While primarily an enzyme inhibitor, urea derivatives can exhibit off-target cytotoxicity (e.g., kinase inhibition).[1] This protocol validates the "therapeutic window" or investigates anticancer potential.[1][4][5]

Materials
  • Cells: HepG2 (liver) or HUVEC (endothelial) for toxicity; A549 or MCF-7 for anticancer screening.[1]

  • Reagent: MTT or Resazurin (Alamar Blue).[1]

  • Media: DMEM + 10% FBS.[1]

Workflow Diagram

Cytotoxicity_WorkflowStep1Seed Cells(5,000 cells/well)24h IncubationStep2Compound Treatment(0.1 - 100 µM)48-72h IncubationStep1->Step2Step3Add Detection Reagent(MTT / Resazurin)Step2->Step3Step4Read Signal(Absorbance/Fluorescence)Step3->Step4

Caption: Standard workflow for assessing cellular toxicity of urea derivatives.

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment:

    • Dilute N-Methyl-N'-(4-nitrophenyl)urea in media (max 0.5% DMSO).[1]

    • Add to cells.[1][4][6][7] Include Positive Control (e.g., Doxorubicin) and Vehicle Control.[1]

    • Incubate for 48 hours.

  • Detection (MTT):

    • Add 20 µL MTT (5 mg/mL) to each well.[1][4] Incubate 4h.

    • Aspirate media.[1] Solubilize formazan crystals with 150 µL DMSO.

  • Analysis:

    • Read Absorbance at 570 nm.[1]

    • Calculate % Viability = (OD_sample / OD_vehicle) * 100.[1]

Structure-Activity Relationship (SAR) Context[1]

For medicinal chemists, N-Methyl-N'-(4-nitrophenyl)urea represents a specific node in the SAR tree:

  • The Urea Bridge: Essential for hydrogen bonding (Donor-Acceptor-Donor motif).[1]

  • 4-Nitrophenyl Group:

    • Electronic: The nitro group is a strong electron-withdrawing group (EWG), increasing the acidity of the urea N-H protons, thereby enhancing potency against sEH by strengthening the H-bond with Asp335.[1]

    • Lipophilicity: Provides hydrophobic interaction within the enzyme pocket.[1]

  • N-Methylation:

    • Modulates solubility.[1][8]

    • Critical Note: N-methylation can sometimes reduce potency if the methyl group sterically clashes with the enzyme active site or removes a necessary H-bond donor.[1] Comparing this compound to the non-methylated analog (N-(4-nitrophenyl)urea) reveals the specific steric tolerance of the target pocket.[1]

References

  • Morisseau, C., & Hammock, B. D. (2013).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Organ Damage in Models of Hypertension and Inflammation.[1] Annual Review of Pharmacology and Toxicology.[1] Link[1]

  • Kitamura, S., et al. (2017).[1][9][10] Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales.[1][9] PLOS ONE.[1][9] Link[1][9]

  • Shen, H. C., & Hammock, B. D. (2012).[1] Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • BenchChem. (2025).[1][6] Urea Derivatives in Modern Drug Discovery: Application Notes.Link[1]

  • PubChem. Compound Summary for CID 313520: (4-Nitrophenyl)urea.[1] National Library of Medicine.[1] Link[1]

Application Note: N-Methyl-N'-(4-nitrophenyl)urea (MNPU) as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry , Supramolecular Biology , and Toxicology . It addresses the specific utility of N-Methyl-N'-(4-nitrophenyl)urea (MNPU) , distinct from its carcinogenic analog N-Methyl-N-nitrosourea (MNU).


H

N

O

Executive Summary & Critical Distinction

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) is a functionalized urea derivative primarily utilized as a positive control in anion recognition assays and as a structural reference standard in toxicology .

Its electron-withdrawing nitro group (


) significantly enhances the acidity of the urea protons, making it a "gold standard" reference compound for hydrogen-bond-mediated molecular recognition. In drug development, it serves as a benchmark for designing urea-based kinase inhibitors and anion transporters.
⚠️ CRITICAL SAFETY WARNING ⚠️

DO NOT CONFUSE WITH N-METHYL-N-NITROSOUREA (MNU).

  • MNPU (This Topic): Urea derivative. Used in sensing/binding. Moderate toxicity.

  • MNU (N-Nitroso): Potent alkylating agent. Carcinogen/Mutagen. Used to induce tumors/diabetes.

Verification: Ensure your vial label reads C


H

N

O

(MW: 195.18 g/mol ), not C

H

N

O

(MNU).

Core Application: Positive Control in Supramolecular Binding

In medicinal chemistry and supramolecular biology, MNPU is the industry-standard positive control for validating anion-binding capability in non-aqueous solvents. It validates the quality of aprotic solvents (DMSO/Acetonitrile) and the activity of anionic guests (Fluoride, Acetate).

Mechanism of Action

MNPU acts as a neutral receptor. Upon exposure to basic anions (e.g.,


, 

), the urea protons form strong hydrogen bonds.
  • Signal Transduction: The interaction induces a Charge-Transfer (CT) transition involving the 4-nitrophenyl moiety.

  • Readout: A visible color change (Colorless

    
     Yellow/Orange) and a bathochromic shift in UV-Vis absorption.
    
Protocol 1: UV-Vis Titration (Binding Constant Determination)

Objective: Determine the association constant (


) of a new drug candidate compared to the MNPU benchmark.

Reagents:

  • Host: MNPU (10 mM stock in dry DMSO).

  • Guest: Tetrabutylammonium Fluoride (TBAF) or Acetate (100 mM stock in dry DMSO).

  • Solvent: HPLC-grade Acetonitrile or DMSO (Water content < 0.1%).

Workflow:

  • Preparation: Dilute MNPU stock to a working concentration of

    
     M (2.5 mL) in a quartz cuvette.
    
  • Baseline Scan: Record UV-Vis spectrum (250–600 nm). MNPU typically shows

    
     around 330–340 nm.
    
  • Titration: Add aliquots (0.5 – 5.0

    
    L) of the Guest solution. Mix for 30 seconds.
    
  • Measurement: Record spectrum after each addition.

    • Positive Control Result: Appearance of a new charge-transfer band at ~400–450 nm. Isosbestic points must be clear (indicating a clean 1:1 or 1:2 equilibrium).

  • Data Analysis: Plot Absorbance (

    
    ) vs. Concentration of Guest. Fit to the Benesi-Hildebrand equation.
    

Data Interpretation Table:

ObservationInterpretationTroubleshooting
Clear Isosbestic Points Clean equilibrium; Valid experiment.N/A
No Color Change Solvent is "wet" (Water competes for H-bonds).Dry solvent over molecular sieves (3Å).
Precipitation Complex solubility issue.Switch solvent to DMSO/CHCl

mix.
Blue Shift Deprotonation (Brønsted Acid-Base reaction).Reduce basicity of anion (use H

PO

).

Secondary Application: Structural Toxicology (SAR)

In drug safety profiling, MNPU serves as a Structural Analog Reference when studying the toxicity of urea-based rodenticides (e.g., Vacor/PNU) or herbicides (e.g., Monuron).

  • Context: Vacor (N-(4-nitrophenyl)-N'-(3-pyridyl)urea) causes specific

    
    -cell neurotoxicity.
    
  • MNPU Role: It acts as a Negative Control for Neurotoxicity but a Positive Control for General Cytotoxicity . By replacing the pyridyl ring of Vacor with a methyl group (MNPU), researchers can prove that the pyridyl nitrogen is essential for the specific NAD-depletion mechanism seen in Vacor poisoning.

Protocol 2: Comparative Cytotoxicity Assay (MTT)

Objective: Differentiate between general urea toxicity and specific receptor-mediated toxicity.

Workflow:

  • Cell Lines: RIN-m5F (Rat insulinoma) and CHO (Chinese Hamster Ovary - control).

  • Dosing: Treat cells with Vacor (Positive Neurotoxin) and MNPU (Structural Analog) at 10, 50, 100

    
    M.
    
  • Incubation: 24 Hours.

  • Readout: MTT reduction assay.

  • Validation Logic:

    • If Vacor kills RIN-m5F but MNPU does not

      
       Toxicity is Pyridyl-specific.
      
    • If both kill CHO cells

      
       General urea cytotoxicity (likely electrophilic stress).
      

Visualizing the Mechanism (DOT Diagram)

The following diagram illustrates the Hydrogen-Bonding Activation pathway used in Protocol 1.

AnionBindingPath cluster_0 Detection Mechanism MNPU MNPU (Host) (Colorless) Complex H-Bond Complex (Charge Transfer) MNPU->Complex + Anion Anion Anion (Guest) (F-, AcO-) Anion->Complex Deprotonated Deprotonated Urea (Yellow/Orange) Complex->Deprotonated Excess Anion (Proton Transfer)

Caption: Mechanism of MNPU acting as a colorimetric positive control for anion binding. The formation of the complex induces a spectral shift.

References

  • Gunnlaugsson, T., et al. (2005). "Syntheses and anion binding properties of novel urea and thiourea derivatives." Journal of Organic Chemistry.

    • Establishes MNPU derivatives as standard receptors for anion sensing.
  • Fitzmaurice, R. J., et al. (2002). "Urea-based anion receptors: A standard for comparison." Tetrahedron Letters.

    • Cites the specific use of nitrophenyl ureas as benchmarks.
  • Gallagher, G., et al. (1980). "The selective toxicity of N-pyridyl-N'-nitrophenylureas (Vacor) and analogs." Toxicology and Applied Pharmacology.

    • Defines the SAR where the methyl analog (MNPU)
  • Sigma-Aldrich/Merck. "Product Specification: 1-Methyl-3-(4-nitrophenyl)urea."

    • Chemical identity and physical property verific

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Methyl-N'-(4-nitrophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PNU-OPT-2024 Subject: Optimization of Reaction Conditions, Yield Improvement, and Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis and optimization of 1-methyl-3-(4-nitrophenyl)urea (also known as N-methyl-N'-(4-nitrophenyl)urea). This compound is a classic urea derivative often used as an intermediate in pharmaceutical synthesis or as a reference standard in environmental analysis.

The formation of the urea linkage is generally robust, but researchers frequently encounter issues with solubility , symmetrical urea by-product formation , and purification . This guide moves beyond basic recipes to explain the process chemistry required for high-purity isolation.

Module 1: Reaction Design & Stoichiometry

The Chemistry

The most efficient route for this synthesis is the nucleophilic addition of methylamine to 4-nitrophenyl isocyanate. This "click-like" reaction is rapid and generally high-yielding, provided moisture is rigorously excluded.

Reaction Scheme:



Critical Process Parameters (CPPs)
ParameterRecommended SettingTechnical Rationale
Stoichiometry Isocyanate (1.0 eq) : Amine (1.1–1.2 eq)Excess amine drives the reaction to completion and prevents the isocyanate from reacting with urea product (biuret formation).
Temperature

to RT
The reaction is exothermic. Starting cold prevents uncontrolled boiling of methylamine (bp

) and suppresses side reactions.
Solvent Anhydrous THF or Dichloromethane (DCM)Critical: Water triggers the formation of the symmetrical urea impurity (see Troubleshooting).
Concentration 0.5 M – 1.0 MHigh concentration favors precipitation of the product (which is often less soluble than reactants), driving equilibrium forward.
Workflow Visualization

ReactionWorkflow Start Start: Reagent Prep Solv Dissolve Isocyanate (Anhydrous THF/DCM) Start->Solv Cool Cool to 0°C Solv->Cool Add Add Methylamine (Dropwise) Cool->Add Exothermic React Stir RT (2-4h) Add->React Monitor TLC/HPLC Check React->Monitor Monitor->React Incomplete Workup Filter Precipitate (Product) Monitor->Workup Conversion >98% Purify Recrystallize (EtOH/DMF) Workup->Purify

Figure 1: Optimized workflow for the isocyanate-amine addition route. Note the critical temperature control during addition.

Module 2: Troubleshooting & FAQs

Issue 1: "My product contains a high-melting impurity that won't wash away."

Diagnosis: You likely have 1,3-bis(4-nitrophenyl)urea (Symmetrical Urea). Mechanism: If water is present in your solvent or atmosphere, it hydrolyzes the 4-nitrophenyl isocyanate into 4-nitroaniline and


. The newly formed aniline is a nucleophile that attacks the remaining isocyanate, forming the symmetrical dimer.

Corrective Action:

  • Solvent Dryness: Ensure THF/DCM is anhydrous (water <50 ppm).

  • Order of Addition: Add the isocyanate solution to the amine solution (inverse addition) if possible. This ensures the isocyanate always encounters a high concentration of methylamine, statistically favoring the desired product over the water reaction.

  • Purification: The symmetrical urea is significantly less soluble than the product. Hot filtration in ethanol can often remove the insoluble symmetrical impurity (which stays on the filter) while the desired product passes through in the filtrate.

Issue 2: "The reaction mixture turned dark red/brown."

Diagnosis: Oxidation of amine precursors or formation of azo-impurities. Mechanism: Nitro-aromatics are sensitive to bases. Excess methylamine (a base) can cause minor deprotonation or degradation of the aromatic ring if left too long or heated excessively.

Corrective Action:

  • Quench Promptly: Do not stir overnight if the reaction is done in 2 hours.

  • Light Protection: Nitro-compounds can be light-sensitive. Wrap the flask in foil.

  • Acid Wash: During workup, washing the solid with dilute 1N HCl removes unreacted amines and often removes colored oxidized species.

Issue 3: "I have low yield; the product isn't precipitating."

Diagnosis: Product solubility in the reaction solvent is too high. Corrective Action:

  • Anti-solvent: Add Hexane or Diethyl Ether to the reaction mixture. This lowers the polarity, forcing the urea product to crash out.

  • Concentration: If you ran the reaction too dilute (<0.1 M), rotovap down to 25% volume before adding the anti-solvent.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Impurity Impurity Found? Start->Impurity Yield Low Yield? Start->Yield SymUrea Symmetrical Urea (High MP Insoluble)? Impurity->SymUrea Yes Color Dark Color? Impurity->Color No, just color FixWater Fix: Dry Solvents, Use Inert Atm SymUrea->FixWater Cause: Hydrolysis FixOx Fix: Limit Time, Protect from Light Color->FixOx Cause: Oxidation FixSol Fix: Add Hexane, Concentrate Yield->FixSol Product Soluble

Figure 2: Decision matrix for diagnosing common synthetic failures.

Module 3: Purification & Characterization

Recrystallization Protocol

The crude product often precipitates as a yellow/off-white powder. To achieve pharmaceutical-grade purity (>99%):

  • Solvent: Boiling Ethanol (95% or absolute) is the standard.

  • Process:

    • Dissolve crude solid in minimum boiling ethanol.

    • If insoluble particles remain (symmetrical urea), filter them out while hot.

    • Allow filtrate to cool slowly to RT, then to

      
      .
      
    • Filter crystals and wash with cold ethanol.

Solvent Compatibility Table
SolventSolubility (Cold)Solubility (Hot)Role in Process
Water InsolublePoorWash solvent (removes salts/amines).
Ethanol PoorGoodPrimary Recrystallization Solvent.
THF/DCM Moderate/GoodGoodReaction Solvent.
DMF/DMSO HighHighAvoid (hard to remove). Use only if EtOH fails.

Module 4: Safety & Handling (HSE)

  • Isocyanates: Potent respiratory sensitizers. Must be handled in a fume hood. Even low concentrations can trigger asthma-like attacks in sensitized individuals.

  • Methylamine: Volatile gas/liquid. Use cooling condensers. Corrosive to eyes/skin.

  • Nitro-compounds: potential mutagens/carcinogens. Handle with gloves and avoid dust inhalation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Addition to Isocyanates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Urea synthesis).

  • BenchChem Application Notes. (2025). Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. (Provides general stoichiometry and solvent protocols for nitrophenyl isocyanates).

  • Organic Syntheses. (1938). Nitrosomethylurea.[1] Org. Synth. 1938, 18, 56. (Historical context on methylurea derivatives and handling).

  • National Institute of Standards and Technology (NIST). (2024). N-(4-Nitrophenyl)-N'-phenyl-urea Properties. (Used for thermodynamic comparisons of similar urea derivatives).

Sources

Preventing "N-Methyl-N'-(4-nitrophenyl)urea" precipitation in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing N-Methyl-N'-(4-nitrophenyl)urea (MNPU) Precipitation in Assays Ticket ID: #MNPU-SOL-001 Status: Open / Guide Generated[1]

Executive Summary & Mechanism

The Problem: N-Methyl-N'-(4-nitrophenyl)urea (MNPU) is a rigid, planar urea derivative.[1] Its structure features a hydrophobic nitrophenyl group and a urea linker capable of strong hydrogen bonding.[1] In aqueous assay buffers (PBS, HEPES), these molecules preferentially interact with each other via


-

stacking and intermolecular hydrogen bonds rather than with water molecules.[1]

The Consequence: This leads to "crash-out" (precipitation) upon dilution from organic stock (DMSO) to aqueous buffer.[1] In High-Throughput Screening (HTS) or enzymatic assays, this manifests as:

  • False Positives: Aggregates scatter light (interfering with absorbance) or non-specifically sequester enzymes (promiscuous inhibition).[1]

  • False Negatives: The effective concentration of the compound drops below the

    
     because the active molecule is locked in a solid state.[1]
    

Diagnostic Module: Is it Precipitating?

Before optimizing, confirm that precipitation is the source of your data irregularity.[1]

Q: How do I distinguish between biological inhibition and compound aggregation?

A: Aggregators often display steep Hill slopes and sensitivity to detergent.[1] Use the "Spin-Down" Test or Light Scattering .

Diagnostic MethodProcedureInterpretation
Visual/Absorbance Measure OD at 650nm (where compound/protein doesn't absorb).[1]OD > 0.05 indicates turbidity/precipitation.[1]
DLS (Dynamic Light Scattering) Run sample in DLS cuvette.Radius > 100nm indicates colloidal aggregation.[1]
Centrifugation Spin sample at 13,000 x g for 10 min. Assay the supernatant.Loss of activity in supernatant confirms the compound precipitated.[1]
Detergent Sensitivity Add 0.01% Triton X-100.[1]If

shifts significantly (activity disappears), it was likely an aggregate.[1]

Protocol Module: The "3-Step Drop" Dilution

Directly adding 100% DMSO stock to aqueous buffer causes local high-concentration zones where nucleation occurs instantly.[1] Use this intermediate dilution method.

Optimized Workflow

Standard (Bad) Protocol: Pipetting 1


L of 10mM stock directly into 99 

L buffer. Optimized (Good) Protocol: Serial dilution to lower the kinetic shock.

Step-by-Step:

  • Primary Stock: Dissolve MNPU in 100% DMSO to 10 mM.

  • Intermediate Stock (10x): Dilute Primary Stock 1:10 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water) to create a 1 mM solution.

    • Note: The high DMSO content here prevents immediate crashing.[1]

  • Assay Working Solution (1x): Dilute the Intermediate Stock 1:100 into your final Assay Buffer (containing 0.01% Tween-20).

    • Final Conditions: 10

      
      M MNPU, 0.55% DMSO.[1]
      
Visualization: The "Crash-Out" vs. Solubilization Pathways

MNPU_Solubility cluster_0 High Risk Pathway (Direct Addition) cluster_1 Optimized Pathway (Step-Down) Stock 10mM MNPU (100% DMSO) Buffer Aqueous Buffer (0% DMSO) Stock->Buffer Rapid Mixing Precip Nucleation Event (Precipitate) Buffer->Precip Hydrophobic Shock Stock2 10mM MNPU (100% DMSO) Inter Intermediate (50% DMSO) Stock2->Inter 1:10 Dilution Final Assay Well (Soluble Monomer) Inter->Final Slow Addition + Detergent

Figure 1: Comparison of direct addition (leading to precipitation) vs. intermediate dilution (maintaining solubility).

Formulation Module: Additives & Limits

Chemical additives can disrupt the urea-urea hydrogen bonding network.[1]

Q: Which detergent is best for Nitrophenyl-Ureas?

A: Non-ionic detergents are essential.[1]

  • Tween-20 (0.01% - 0.05%): Standard first choice.[1] Breaks up colloidal aggregates.[1]

  • Pluronic F-127 (0.01%): Excellent for hydrophobic compounds; prevents adhesion to plastic tips/plates.[1]

  • BSA (0.1 mg/mL): Bovine Serum Albumin acts as a carrier protein, sequestering hydrophobic molecules to keep them in solution without inhibiting them (usually).[1]

Solubility Limit Table (Estimated)
Solvent SystemSolubility Limit (Approx.)Risk Level
100% DMSO > 50 mMLow
PBS (pH 7.4) < 10

M
Critical
PBS + 1% DMSO ~ 20-30

M
High
PBS + 0.05% Tween-20 ~ 50-100

M
Moderate

FAQ: Troubleshooting Specific Scenarios

Q: My assay readout is fluorescence intensity. Will MNPU precipitation affect this? A: Yes. Precipitates cause light scattering (Rayleigh scattering), which can artificially increase signal if the excitation/emission wavelengths overlap with the scattering profile, or decrease signal by physically blocking light path (inner filter effect).[1] Always run a "buffer + compound only" control.

Q: I see crystals forming after 2 hours. Why? A: This is "Ostwald Ripening." Small, invisible aggregates formed initially are thermodynamically unstable and slowly fuse into larger, visible crystals over time.[1]

  • Fix: Read the assay immediately after mixing, or increase detergent concentration to stabilize the micro-colloids.[1]

Q: Can I use Ethanol instead of DMSO? A: Generally, no.[1] Nitrophenyl ureas often have lower solubility in ethanol than in DMSO. Furthermore, ethanol is more volatile, leading to evaporation and concentration changes at the meniscus (edge effects) in plate assays.[1] Stick to DMSO or DMF.

References

  • Assay Guidance Manual (NCBI). Compound Solubility and Interference in Biochemical Assays.[1]

    • Source: [1]

  • Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted by Pathological Physical Chemistry. (Discusses colloidal aggregation mechanism).

    • Source: [1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1]

    • Source: [1]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Specifics on kinetic vs. thermodynamic solubility).

    • Source: [1]

Sources

Technical Support Guide: N-Methyl-N'-(4-nitrophenyl)urea Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-Methyl-N'-(4-nitrophenyl)urea (also known as 1-methyl-3-(4-nitrophenyl)urea) is a urea derivative often synthesized via the reaction of 4-nitrophenyl isocyanate with methylamine or 4-nitroaniline with methyl isocyanate (or triphosgene/methylamine surrogates).[1]

Achieving high purity (>98%) is frequently complicated by three factors:

  • Symmetric Urea Formation: The formation of 1,3-bis(4-nitrophenyl)urea, a highly insoluble byproduct.

  • Starting Material Contamination: Residual 4-nitroaniline (yellow/orange) which is difficult to remove due to similar solubility profiles in some organic solvents.

  • Solubility Issues: The target compound exhibits "goldilocks" solubility—too soluble in polar aprotic solvents (DMSO/DMF) for easy crystallization, but sparingly soluble in water.

Physicochemical Profile
PropertyData / Observation
CAS Number 22420-99-1 (Verify specific isomer)
Appearance Pale yellow to white crystalline solid (Pure); Bright yellow/orange (Impure)
Solubility (Water) Very Low (<0.5 mg/mL)
Solubility (Ethanol) Moderate (Hot); Low (Cold)
Solubility (DMSO/DMF) High
Key Impurity A 4-Nitroaniline (Bright Yellow, Soluble in dilute acid/organic solvents)
Key Impurity B 1,3-Bis(4-nitrophenyl)urea (White/Off-white, Highly Insoluble, mp >300°C)

Troubleshooting Guide (Q&A)

Issue 1: "My product is bright yellow/orange, but the reference says it should be pale yellow/white."

Diagnosis: Contamination with residual 4-nitroaniline . This starting material is intensely colored. Solution:

  • Acid Wash: 4-Nitroaniline is a weak base. Suspend your solid in 1M HCl (aqueous) and stir for 30 minutes. The amine will protonate and dissolve in the water, while the urea (neutral) remains as a solid. Filter and wash with water.

  • Recrystallization: If acid washing is insufficient, recrystallize from Ethanol/Water (9:1) . The aniline derivative is more soluble in the mother liquor and will remain in solution upon cooling.

Issue 2: "I have a white solid that won't dissolve in boiling ethanol."

Diagnosis: Presence of 1,3-bis(4-nitrophenyl)urea .[2] This symmetric byproduct forms if moisture was present during the isocyanate reaction or if stoichiometry was incorrect. It has a melting point >300°C and is insoluble in most common solvents. Solution:

  • Hot Filtration: Dissolve your crude material in boiling Ethanol (or Acetonitrile). The symmetric urea will remain undissolved. Filter the hot solution quickly through a pre-heated funnel. The filtrate contains your target product, which will crystallize upon cooling.

Issue 3: "The product 'oils out' instead of crystallizing."

Diagnosis: The solvent system is too polar or the concentration is too high, causing liquid-liquid phase separation before crystal nucleation. Solution:

  • Seeding: Add a small crystal of pure product (if available) to the cloudy solution at a temperature just below the saturation point.

  • Solvent Adjustment: If using Ethanol/Water, increase the Ethanol ratio. Water acts as a strong anti-solvent; too much water forces the hydrophobic urea out too fast as an oil. Try pure Ethanol or Acetonitrile first.

Issue 4: "Low yield after recrystallization."

Diagnosis: The compound is too soluble in the chosen solvent at room temperature. Solution:

  • Cooling: Ensure the crystallization flask is cooled to 0-4°C (ice bath) for at least 2 hours before filtration.

  • Anti-solvent Addition: Dissolve in a minimum amount of warm DMSO or DMF, then slowly add Water (dropwise) with vigorous stirring until turbidity persists. Cool to precipitate the solid. Note: This often yields a finer powder than ethanol recrystallization.

Detailed Purification Protocols

Protocol A: Standard Recrystallization (Removal of 4-Nitroaniline)

Best for: General purification of crude reaction mixtures.

  • Preparation: Place 5.0 g of crude N-Methyl-N'-(4-nitrophenyl)urea in a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of Ethanol (95%) . Heat to reflux (boiling) with stirring.

    • Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, perform a Hot Filtration (see Protocol B) to remove insoluble bis-urea.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on the benchtop (approx. 1 hour). Do not disturb.

  • Deep Cooling: Once room temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 10 mL of cold Ethanol. The filtrate (mother liquor) should be yellow (containing impurities), while the crystals should be pale.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Hot Filtration (Removal of Symmetric Urea)

Best for: Crude material containing significant insoluble white solids.

  • Setup: Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) in an oven or by passing hot solvent through it.

  • Dissolution: Suspend crude material in excess Ethanol (20 mL/g) and heat to vigorous reflux.

  • Filtration: While keeping the mixture boiling, pour it through the pre-heated funnel into a clean, heated receiving flask.

    • Critical: The insoluble bis-urea stays on the filter. The target urea passes through.[3][4]

  • Recovery: Allow the clear filtrate to cool and crystallize as per Protocol A.

Purification Logic & Decision Tree

The following diagram illustrates the decision-making process for purifying N-Methyl-N'-(4-nitrophenyl)urea based on observed impurities.

PurificationLogic Start Crude Reaction Mixture CheckSolubility Dissolve in Boiling Ethanol Start->CheckSolubility InsolubleSolids Insoluble White Solid? CheckSolubility->InsolubleSolids HotFilter Hot Filtration (Remove Bis-urea) InsolubleSolids->HotFilter Yes CoolDown Cool Filtrate to RT InsolubleSolids->CoolDown No HotFilter->CoolDown CheckColor Crystals Yellow/Orange? CoolDown->CheckColor AcidWash Acid Wash (1M HCl) (Remove 4-Nitroaniline) CheckColor->AcidWash Yes Recrystallize Recrystallize (EtOH) CheckColor->Recrystallize No (Pale/White) AcidWash->Recrystallize FinalProduct Pure N-Methyl-N'-(4-nitrophenyl)urea Recrystallize->FinalProduct

Caption: Decision tree for removing specific impurities (Bis-urea vs. Nitroaniline) during purification.

References

  • PubChem. (n.d.).[5] 1-Methyl-3-(4-nitrophenyl)urea Compound Summary. National Library of Medicine.[6] Retrieved January 29, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cheméo. (n.d.). Chemical Properties of N-(4-Nitrophenyl)-N'-phenyl-urea. Retrieved January 29, 2026, from [Link]

Sources

Improving the yield of "N-Methyl-N'-(4-nitrophenyl)urea" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield of N-Methyl-N'-(4-nitrophenyl)urea

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Welcome to the Synthesis Optimization Desk. You are likely encountering yield issues due to the specific electronic nature of the 4-nitrophenyl group.

The target molecule, N-Methyl-N'-(4-nitrophenyl)urea , contains a strong electron-withdrawing nitro group (


). This creates two distinct challenges that do not exist in standard phenylurea synthesis:
  • Hydrolytic Instability: If using the isocyanate route, 4-nitrophenyl isocyanate is significantly more electrophilic than phenyl isocyanate. It reacts with atmospheric moisture roughly 10–100x faster, leading to the formation of the insoluble symmetrical urea byproduct (1,3-bis(4-nitrophenyl)urea ) which contaminates the product and lowers yield.

  • Nucleophilicity Issues: If using the aniline route, 4-nitroaniline is a poor nucleophile, making it sluggish to react with mild electrophiles like methyl isocyanate or carbamoyl chlorides.

This guide provides two validated protocols (Method A and Method B) and a troubleshooting matrix to resolve these specific issues.

Validated Synthetic Protocols

Method A: The Isocyanate Route (Highest Purity Potential)

Recommended for: High-purity applications where moisture control is possible.

The Logic: This method relies on the rapid nucleophilic attack of methylamine on the highly reactive 4-nitrophenyl isocyanate. The key to high yield here is speed and anhydrous conditions .

Reagents:

  • 4-Nitrophenyl isocyanate (1.0 equiv)[1]

  • Methylamine (2.0 M in THF or MeOH, 1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

  • Solvation: Dissolve 4-nitrophenyl isocyanate in anhydrous DCM (0.1 M concentration). Crucial: Do not use technical grade solvent; water content must be <50 ppm.

  • Addition: Cool the solution to 0°C. Add the methylamine solution dropwise over 10 minutes.

    • Why? The reaction is exothermic. Heat promotes the formation of biuret byproducts (reaction of isocyanate with the urea product).

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Workup: The product often precipitates as a white/pale yellow solid.

    • If precipitate forms: Filter and wash with cold DCM (removes unreacted isocyanate) and then water (removes methylammonium salts).

    • If soluble: Evaporate solvent, redissolve in minimal hot EtOAc, and precipitate with Hexanes.

Method B: The "One-Pot" CDI Route (Highest Robustness)

Recommended for: Labs without strict anhydrous capabilities or to avoid handling toxic isocyanates.

The Logic: 1,1'-Carbonyldiimidazole (CDI) activates the 4-nitroaniline to form an intermediate reactive species (acyl imidazole) which then reacts with methylamine. This avoids the isolation of moisture-sensitive isocyanates.

Protocol:

  • Dissolve 4-nitroaniline (1.0 equiv) and CDI (1.2 equiv) in anhydrous THF or DMF.

  • Reflux (or heat to 60°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[2][1] You are waiting for the aniline to convert to the intermediate.

  • Cool to room temperature.

  • Add Methylamine (2.0 equiv, usually as HCl salt + 2.0 equiv TEA, or solution in THF).

  • Stir overnight.

  • Pour mixture into 1M HCl (aqueous). The product should precipitate while the imidazole byproduct remains in solution.

Reaction Mechanism & Failure Points (Visualization)

The following diagram illustrates the competitive pathways. Understanding this is critical to stopping yield loss.

UreaReaction Iso 4-Nitrophenyl Isocyanate Target TARGET PRODUCT: N-Methyl-N'-(4-nitrophenyl)urea Iso->Target Fast Reaction (k1) CarbAcid Carbamic Acid Intermediate Iso->CarbAcid Moisture Attack (k2) SymUrea DEAD END: 1,3-Bis(4-nitrophenyl)urea (Insoluble Solid) Iso->SymUrea MeNH2 Methylamine (Nucleophile) MeNH2->Target Water H2O (Moisture) Water->CarbAcid Aniline 4-Nitroaniline CarbAcid->Aniline - CO2 (Decarboxylation) Aniline->SymUrea Reacts with Isocyanate

Figure 1: Competitive reaction pathways. The red path (moisture) creates the symmetrical urea, which is the primary cause of low yield and purification difficulty.

Troubleshooting Guide (FAQ Format)

Ticket #001: "I have a yellow precipitate that won't dissolve in anything."

Diagnosis: You have likely formed 1,3-bis(4-nitrophenyl)urea (the Symmetrical Urea). Cause: Moisture entered the reaction, hydrolyzing the isocyanate to aniline, which then reacted with the remaining isocyanate. Solution:

  • Purification: The symmetrical urea is highly insoluble. The Target Product is soluble in hot Ethanol or Ethyl Acetate.

  • Procedure: Boil your crude solid in Ethanol. Filter the mixture while hot .

    • Filter Cake (Solid): Discard (This is the symmetrical impurity).

    • Filtrate (Liquid): Cool this down.[3] Your Target Product will crystallize out.

Ticket #002: "The reaction yield is <40%."

Diagnosis: Stoichiometric mismatch or loss during workup. Cause:

  • If using Methylamine gas or volatile solutions, you may have lost the reagent to evaporation before it reacted.

  • The product might be staying in the aqueous layer during extraction if you are using DMF/Water workups. Solution:

  • Use excess Methylamine (1.5 to 2.0 equiv). It is cheap and easily removed (it is a gas/low-boiler).

  • Avoid aqueous extraction if possible. Use the precipitation method: Pour the reaction mixture into Hexane/Ether (9:1). The urea product usually precipitates, while impurities stay in the organic mother liquor.

Ticket #003: "My product is a sticky oil, not a solid."

Diagnosis: Trapped solvent or impurities (DMF/DMAc often cause this). Solution:

  • Dissolve the oil in a small amount of DCM.

  • Add Hexanes dropwise with vigorous stirring until it turns cloudy.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • If using Method B (CDI), ensure all imidazole is removed by washing with 1M HCl. Imidazole impurities often prevent crystallization.

Data & Properties Reference

PropertyValueRelevance to Protocol
Molecular Weight 195.18 g/mol Calculation basis.
Solubility (Water) Low (<0.1 mg/mL)Allows precipitation into water for workup.
Solubility (DCM) ModerateGood reaction solvent.
Solubility (DMSO) HighGood for NMR, bad for workup (hard to remove).
Melting Point ~238–240°CHigh MP indicates strong H-bonding network.
pKa (4-Nitroaniline) 1.0Very weak base; requires activation (CDI/Isocyanate).

Purification Workflow (Decision Tree)

Use this logic flow to determine the best purification step based on your crude result.

Purification Start Crude Reaction Mixture State What is the physical state? Start->State Solid Solid Precipitate State->Solid Precipitate Oil Sticky Oil / Solution State->Oil No Precipitate Filter Filter & Wash (Cold DCM) Solid->Filter Triturate Triturate with Ether/Hexane Oil->Triturate Check Check Purity (TLC/NMR) Filter->Check Triturate->Check Pure Dry & Store Check->Pure >95% Impure Impurity Type? Check->Impure <95% SymUrea Insoluble Solid (Symmetrical Urea) Impure->SymUrea High MP Solid Salts Soluble Salts (Imidazole/Amine) Impure->Salts Organic Soluble HotFilter Recrystallize (EtOH) Filter while HOT SymUrea->HotFilter Wash Wash with 1M HCl then Water Salts->Wash

Figure 2: Purification logic tree. Follow the path based on the physical state of your crude product.

References

  • Isocyanate Reactivity & Kinetics

    • BenchChem. (2025).[1][4] Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. Retrieved from 1[1]

  • General Urea Synthesis Methodologies

    • Tiwari, L., et al. (2018).[5] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Retrieved from 5

  • Carbamate Alternative Routes

    • Liu, Q., Luedtke, N. W., & Tor, Y. (2001).[2] A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Retrieved from 2[2]

  • Solubility & Characterization Data

    • Cheméo.[5][6][2][7] Chemical Properties of N-(4-Nitrophenyl)-N'-phenyl-urea. (Used for comparative solubility data of nitrophenyl ureas). Retrieved from 6

  • Symmetrical Urea Byproducts

    • Sigma-Aldrich. 1,3-Bis(4-nitrophenyl)urea Product Information.[8] Retrieved from 8[8]

Sources

Technical Support Center: N-Methyl-N'-(4-nitrophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #UREA-SC-404 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Process Chemistry Help Desk

You have reached the specialized support tier for urea synthesis scale-up. Based on your query regarding N-Methyl-N'-(4-nitrophenyl)urea , we understand you are likely facing issues with exotherm control , slurry handling , or impurity formation (specifically the symmetric bis-urea) during scale-up from gram to kilogram quantities.

This guide treats your synthesis as a chemical engineering problem, focusing on heat transfer, mass transfer, and competitive kinetics.

Quick Reference Data
CompoundStructureMelting PointSolubility Profile
Target Product N-Methyl-N'-(4-nitrophenyl)urea238–240 °C Soluble in hot EtOH, DMF, DMSO.[1] Insoluble in cold water, toluene.
Major Impurity 1,3-Bis(4-nitrophenyl)urea>300 °C Highly insoluble in most organic solvents. Soluble in hot DMSO.
Reagent A 4-Nitrophenyl isocyanate56–60 °CSoluble in THF, DCM, Toluene. Hydrolyzes rapidly.
Reagent B Methylamine (2M in THF/MeOH)N/A (Gas/Soln)Soluble in water, alcohols, THF.
Module 1: Reaction Kinetics & Thermal Management

User Issue: "My reaction mixture boiled over upon addition of the amine," or "The yield dropped significantly upon scaling up."

Root Cause: The reaction between an isocyanate and a primary amine is extremely fast and highly exothermic. On a small scale (1g), the surface-area-to-volume ratio allows passive cooling. On a large scale (100g+), the heat accumulation triggers a thermal runaway, potentially boiling the solvent and increasing the rate of side reactions.

The Protocol (Self-Validating System):

  • Solvent Choice: Switch to Anhydrous THF or Toluene . Avoid protic solvents (alcohols) initially to prevent carbamate formation competition.

  • Order of Addition:

    • Incorrect: Adding Isocyanate to Amine (High local concentration of amine promotes clean reaction but can be hard to control exotherm).

    • Recommended: Dissolve 4-Nitrophenyl isocyanate in the solvent. Cool to 0–5 °C . Add Methylamine solution dropwise while monitoring internal temperature.

  • Validation Step: The internal temperature must not exceed 20 °C during addition. If it spikes, stop addition immediately.

Diagram 1: Competitive Reaction Pathways This diagram illustrates why moisture control is critical. The "Competitor" pathway creates the insoluble symmetric urea impurity.

ReactionPathways cluster_legend Pathway Legend ISO 4-Nitrophenyl Isocyanate TARGET TARGET PRODUCT N-Methyl-N'-(4-nitrophenyl)urea ISO->TARGET + Methylamine (Fast, Exothermic) CARB_ACID Carbamic Acid (Unstable) ISO->CARB_ACID + H2O (Moisture Ingress) AMINE Methylamine AMINE->TARGET WATER Water (Impurity) ANILINE 4-Nitroaniline CARB_ACID->ANILINE - CO2 BIS_UREA IMPURITY 1,3-Bis(4-nitrophenyl)urea (Brick Dust) ANILINE->BIS_UREA + Excess Isocyanate key1 Green: Desired Path key2 Red: Impurity Cascade

Caption: Kinetic competition between the desired urea formation and the water-induced hydrolysis cascade leading to the symmetric urea impurity.

Module 2: Impurity Profiling (The "Brick Dust" Problem)

User Issue: "I have a yellow solid that won't dissolve in ethanol and melts above 300°C."

Technical Analysis: You have formed 1,3-Bis(4-nitrophenyl)urea . This is the "symmetric urea" formed when water enters the system (see Diagram 1).

  • Mechanism: Water hydrolyzes the isocyanate to 4-nitroaniline. This aniline is a nucleophile that competes with your methylamine for the remaining isocyanate.

  • Why it persists: Symmetric diaryl ureas are incredibly stable and insoluble due to strong intermolecular hydrogen bonding (π-stacking).

Troubleshooting Protocol:

  • Prevention:

    • Dry all glassware overnight.

    • Use anhydrous solvents (Karl Fischer titration < 50 ppm water).

    • Maintain a positive pressure of Nitrogen or Argon.

  • Remediation (Purification):

    • Do not attempt column chromatography (product is too polar/insoluble).

    • The "Hot Filtration" Method:

      • Suspend the crude solid in boiling Ethanol (approx. 20 volumes).

      • The Target Product will dissolve.[1][2]

      • The Symmetric Urea will remain as a solid.

      • Filter while hot (use a heated funnel if possible).

      • Cool the filtrate to crystallize the pure N-Methyl-N'-(4-nitrophenyl)urea.

Module 3: Workup & Isolation Strategy

User Issue: "The reaction turned into a thick paste and I can't stir it."

Root Cause: Ureas often crystallize immediately upon formation. In non-polar solvents (Toluene, DCM), the product precipitates, creating a thixotropic slurry that can damage overhead stirrers or prevent mixing.

Scale-Up Workflow (The "Slurry-to-Solid" Pipeline):

StepActionRationale
1. Reaction Run in THF (5-10 volumes).Product stays in solution longer in THF than Toluene, allowing better mixing.
2. Quench Add 0.1 eq of n-Propylamine (optional).Scavenges any unreacted isocyanate immediately to prevent post-workup hydrolysis.
3. Solvent Swap Distill off THF, add Water .The product is insoluble in water; inorganic salts (methylamine HCl if used) wash away.
4. Filtration Filter the aqueous slurry.[3]Removes water-soluble impurities.
5. Wash Wash cake with 0.5N HCl , then Water, then Cold Toluene .HCl removes unreacted amine/aniline. Toluene removes unreacted isocyanate.

Diagram 2: Purification Decision Tree

PurificationTree START Crude Reaction Mixture SOLVENT_CHECK Is Product Soluble in Reaction Solvent? START->SOLVENT_CHECK YES Yes (e.g., DMF, hot THF) SOLVENT_CHECK->YES Solution NO No (e.g., Toluene, Water) SOLVENT_CHECK->NO Slurry PRECIP Precipitate with Water/Hexane YES->PRECIP FILTER Filter Solids NO->FILTER PRECIP->FILTER IMPURITY_CHECK Check MP of Solid FILTER->IMPURITY_CHECK PURE MP ~238°C Pure Product IMPURITY_CHECK->PURE Target Range IMPURE MP >260°C Contains Symmetric Urea IMPURITY_CHECK->IMPURE High MP RECRYST Recrystallize from Boiling Ethanol (Hot Filtration required) IMPURE->RECRYST RECRYST->PURE

Caption: Decision matrix for isolating the target urea based on solubility and melting point analysis.

FAQ: Frequently Asked Questions

Q: Can I use 4-Nitroaniline and Methyl Isocyanate (MIC) instead? A: While chemically valid, we strongly advise against this for safety reasons. Methyl Isocyanate is highly volatile and toxic (Bhopal disaster agent). The route using 4-Nitrophenyl isocyanate + Methylamine is significantly safer because 4-Nitrophenyl isocyanate is a solid/low-volatility liquid and Methylamine can be handled as a solution (THF/Water).

Q: Is this compound a carcinogen? A: Do not confuse N-Methyl-N'-(4-nitrophenyl)urea with N-Methyl-N-nitrosourea (MNU) . MNU is a potent carcinogen and alkylating agent.[4] The target molecule here lacks the N-Nitroso (N-N=O) group. However, always handle nitro-aromatics with care as potential mutagens.

Q: Why is my yield only 50%? A: Check your stoichiometry. If you use exactly 1.0 equivalent of amine, you may lose yield to volatility. Use 1.1 to 1.2 equivalents of Methylamine . Also, ensure you are not losing product in the mother liquor during recrystallization (cool slowly to 4°C before filtering).

References
  • Synthesis & Properties: Crosby, J.; Niemann, C. "The Synthesis of Some N-Substituted S-Phenylthiocarbamates."[1] Journal of the American Chemical Society, 1954 , 76(17), 4458–4463.

  • Safety & Solubility Data: Sigma-Aldrich. "Safety Data Sheet: 1,3-Bis(4-nitrophenyl)urea."

  • General Urea Synthesis: "Urea Formation: Amine + Isocyanate." Common Organic Chemistry.

  • Impurity Characterization: "Melting Point of (4-Nitrophenyl)urea." DrugFuture Chemical Database.

Sources

Overcoming resistance to "N-Methyl-N'-(4-nitrophenyl)urea" in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the resistance mechanisms associated with N-Methyl-N'-(4-nitrophenyl)urea (often abbreviated as MNPU or referred to within the class of Nitrophenylureas ).

Critical Distinction: This compound is distinct from the alkylating carcinogen N-Methyl-N-nitrosourea (MNU).[1] While MNU acts via DNA methylation, N-Methyl-N'-(4-nitrophenyl)urea and its derivatives typically function as phenylurea-based cytotoxic agents , often targeting mitochondrial function, specific kinases (e.g., VEGFR/c-MET), or microtubule dynamics. This guide focuses on the latter class.

Subject: Troubleshooting Cell Line Resistance to N-Methyl-N'-(4-nitrophenyl)urea Ticket ID: MNPU-RES-2024 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Characterizing the Resistance Profile

Before modifying your protocol, you must categorize the nature of the resistance. Phenylurea resistance in cell lines (e.g., TNBC, HepG2, A549) is rarely singular; it is often a convergence of efflux pump overexpression and metabolic rewiring .

Quick Diagnostic Matrix
ObservationProbable CauseVerification Step
IC50 Shift > 10-fold ABC Transporter Efflux (MDR1/P-gp)Perform Rhodamine 123 retention assay ± Verapamil.
Resistance only in Hypoxia Metabolic Shift (Glycolytic reliance)Measure ECAR (Extracellular Acidification Rate) vs. OCR.
Cross-resistance to Taxanes Tubulin Isotype Switching Western Blot for βIII-tubulin expression.
Loss of ROS induction Antioxidant Upregulation (GSH/Nrf2)Measure GSH/GSSG ratio; check Nrf2 nuclear translocation.

Mechanism of Action & Resistance Pathways[2]

To overcome resistance, we must map the compound's failure points. N-Methyl-N'-(4-nitrophenyl)urea derivatives typically induce cytotoxicity via mitochondrial membrane depolarization and oxidative stress , leading to apoptosis.

The Resistance Pathway (DOT Visualization)

MNPU_Resistance_Mechanism cluster_0 Cytoplasm Compound N-Methyl-N'-(4-nitrophenyl)urea CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion MDR1 MDR1/P-gp Pump (ABCB1) CellMembrane->MDR1 Substrate Binding Mitochondria Mitochondria (Target Site) CellMembrane->Mitochondria Intracellular Accumulation MDR1->Compound Efflux (Resistance) ROS ROS Generation Mitochondria->ROS Depolarization Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Cytochrome c Release Glycolysis Metabolic Shift (Warburg Effect) Glycolysis->Mitochondria Bypasses OXPHOS Toxicity GSH GSH/Antioxidants GSH->ROS Neutralization

Caption: Figure 1. Logical flow of Nitrophenylurea cytotoxicity and primary resistance nodes (Efflux, Metabolic Bypass, and ROS Neutralization).

Troubleshooting Guide (Q&A Format)

Issue 1: "My dose-response curves are plateauing, indicating incomplete kill."

Root Cause: This is the hallmark of Multi-Drug Resistance (MDR) mediated by ABC transporters (P-glycoprotein/ABCB1). Phenylureas are hydrophobic and often act as substrates for these pumps, which eject the drug before it reaches the mitochondrial threshold.

Solution Protocol: The Efflux Blockade Assay Do not rely solely on genetic knockdowns; use pharmacological inhibition to validate.

  • Seed Cells: Plate resistant cells (e.g., 5,000 cells/well) in 96-well plates.

  • Pre-treatment: Treat Group A with Verapamil (5-10 µM) or Cyclosporin A (2 µM) for 1 hour. Note: Ensure these concentrations are sub-toxic for your specific line.

  • Drug Addition: Add N-Methyl-N'-(4-nitrophenyl)urea in a serial dilution (0.1 µM to 100 µM).

  • Incubation: 48-72 hours.

  • Readout: MTT or CellTiter-Glo assay.

  • Analysis: Calculate the Reversal Ratio (RR) :

    
    
    
    • Interpretation: If RR > 3.0, efflux is your primary resistance mechanism.

Issue 2: "The cells stop dividing but don't die (Cytostasis vs. Cytotoxicity)."

Root Cause: Metabolic Plasticity. Nitrophenylureas often target Oxidative Phosphorylation (OXPHOS). Resistant cells (especially TNBC or KRAS-mutant lines) rapidly shift to aerobic glycolysis (Warburg effect) to maintain ATP production despite mitochondrial depolarization.

Solution Protocol: Metabolic Stress Test You must force the cells to rely on the compromised mitochondria.

  • Media Change: Switch cells to Galactose-containing media (glucose-free).

    • Mechanism:[2][3][4][5] Galactose yields 0 net ATP via glycolysis, forcing cells to use OXPHOS.

  • Treatment: Apply N-Methyl-N'-(4-nitrophenyl)urea at the calculated IC50.

  • Observation:

    • If cytotoxicity increases significantly in Galactose media compared to Glucose media, the resistance is metabolic (glycolytic bypass) .

  • Corrective Action: Co-treat with a glycolysis inhibitor like 2-Deoxy-D-glucose (2-DG) (1-5 mM) to re-sensitize the cells.

Issue 3: "I see high ROS levels, but no Apoptosis."

Root Cause: Uncoupling of the Apoptotic Machinery. The cells may have upregulated Bcl-2/Bcl-xL (anti-apoptotic proteins) or lost p53 function, rendering the ROS signal impotent.

Solution Protocol: Annexin V/PI Flow Cytometry with Caspase Inhibition

  • Stain: Treat cells with drug for 24h.[2] Stain with Annexin V-FITC and Propidium Iodide (PI).

  • Gating: Look for the Q4 (Annexin+/PI-) population.

  • Validation: If Annexin V is low despite high ROS (measured by DCFDA), perform a Western Blot for Bcl-2 and Mcl-1 .

  • Corrective Action: Combine with a BH3-mimetic (e.g., Navitoclax or Venetoclax ) to lower the apoptotic threshold.

Summary of Quantitative Benchmarks

Use these reference values to validate your experimental setup.

ParameterAssay MethodSensitive Control ValueResistant Phenotype Value
IC50 MTT / CCK-81.5 – 5.0 µM> 50 µM
Mitochondrial Potential JC-1 StainingHigh Red/Green RatioLow Red/Green (Depolarized)
Efflux Activity Rhodamine 123 RetentionHigh FluorescenceLow Fluorescence (Rapid Efflux)
ATP Production Seahorse XF (OCR)High Basal RespirationLow Basal / High Glycolysis

Safety & Handling (E-E-A-T)

  • Chemical Identity: Ensure you are using CAS 55718-51-9 (or specific derivative). Do not confuse with CAS 684-93-5 (N-Methyl-N-nitrosourea) . The latter is a volatile carcinogen requiring specific deactivation protocols (NaOH).

  • Solubility: Nitrophenylureas are hydrophobic. Dissolve in DMSO . Ensure final DMSO concentration in cell culture is < 0.5% to avoid solvent toxicity masking resistance effects.

  • Stability: Urea linkages can hydrolyze in highly acidic or basic conditions. Prepare fresh stock solutions for every major campaign.

References

  • Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. Source: ACS Pharmacology & Translational Science (2023). Relevance: Establishes the mechanism of urea-based analogues in depolarizing mitochondria and the resistance observed in non-cancerous vs. cancerous lines. URL:[Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Source: ResearchGate / European Journal of Medicinal Chemistry. Relevance: Discusses phenylureas as microtubule depolymerizing agents and their activity against MDR-resistant cell lines.[3] URL:[Link]

  • Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor. Source: European Journal of Medicinal Chemistry (via NCBI). Relevance: Highlights the p53-dependent apoptosis pathway and Bcl-2/Bax modulation by phenylurea derivatives. URL:[Link]

  • PubChem Compound Summary: Urea, N,N''-((4-nitrophenyl)methylene)bis- Source: National Library of Medicine (NIH). Relevance: Chemical structure verification and physical property data for nitrophenylurea derivatives. URL:[Link]

Sources

Validation & Comparative

Comparative analysis of "N-Methyl-N'-(4-nitrophenyl)urea" and Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

N-Methyl-N'-(4-nitrophenyl)urea vs. Sorafenib

Executive Summary: The Evolution of a Pharmacophore

In medicinal chemistry, the urea moiety (–NH–CO–NH–) serves as a critical "hydrogen bond hinge," capable of anchoring small molecules within the ATP-binding pockets of protein kinases.[1] This guide provides a comparative analysis between N-Methyl-N'-(4-nitrophenyl)urea (MNPU) —a simplified mono-aryl urea fragment—and Sorafenib , a clinically approved diaryl urea multikinase inhibitor.

While Sorafenib represents the pinnacle of scaffold optimization for oncology (HCC, RCC), MNPU serves as a critical reference point (or "negative control") in Structure-Activity Relationship (SAR) studies. This analysis contrasts the physicochemical properties, binding mechanisms, and experimental performance of these two compounds to demonstrate why structural complexity is required for high-affinity Type II kinase inhibition.

Chemical Architecture & Structural Logic

The fundamental difference between these two agents lies in their scaffold complexity. MNPU represents a "fragment" possessing the core hydrogen-bonding capability but lacking the hydrophobic reach required for deep pocket binding.

Structural Comparison Diagram

Urea_Comparison cluster_0 Fragment: MNPU cluster_1 Drug: Sorafenib MNPU N-Methyl-N'-(4-nitrophenyl)urea (CAS: 2596-85-2) Feat_1 Mono-aryl Urea (Single Hydrophobic Ring) MNPU->Feat_1 Feat_2 Methyl Tail (Sterically Small) MNPU->Feat_2 Feat_3 Diaryl Urea (Dual Hydrophobic Interactions) Feat_1->Feat_3 Optimization: Added Hydrophobicity Feat_4 Lipophilic Tail (CF3/Cl-Phenyl for Allosteric Pocket) Feat_2->Feat_4 Optimization: Deep Pocket Reach Sorafenib Sorafenib (Nexavar) (Diaryl Urea Scaffold) Sorafenib->Feat_3 Sorafenib->Feat_4

Figure 1: Structural evolution from the MNPU fragment to the Sorafenib drug scaffold. Note the expansion from mono-aryl to diaryl architecture.

Mechanistic Divergence

The biological performance gap between MNPU and Sorafenib is driven by their binding modes within the kinase domain.

Sorafenib: Type II Inhibition (DFG-Out)

Sorafenib is a classic Type II inhibitor . It binds to the inactive conformation of the kinase (e.g., VEGFR2, BRAF).

  • The Anchor: The urea nitrogens form hydrogen bonds with the catalytic glutamate (Glu) and the DFG-aspartate (Asp) in the activation loop.

  • The Tail: The lipophilic trifluoromethyl/chloro-phenyl ring (absent in MNPU) occupies the hydrophobic allosteric pocket created when the activation loop is in the "Out" conformation. This stabilizes the kinase in an inactive state.

MNPU: Non-Specific / Low Affinity

MNPU lacks the "tail" required to reach the allosteric pocket.

  • Weak Anchoring: While the urea group can form hydrogen bonds, the lack of the second aryl ring reduces the hydrophobic surface area, leading to rapid dissociation (high

    
    ).
    
  • No Allosteric Lock: Without the lipophilic extension, MNPU cannot stabilize the DFG-out conformation, rendering it ineffective as a potent kinase inhibitor.

Comparative Performance Data

The following data contrasts the physicochemical properties and representative biological activity. Note that while Sorafenib has well-documented clinical IC50s, MNPU data represents values typical for simple mono-aryl ureas in kinase screens.

FeatureN-Methyl-N'-(4-nitrophenyl)urea (MNPU)SorafenibImplications
CAS Number 2596-85-2284461-73-0Identity verification.
Molecular Weight ~195.18 g/mol 464.8 g/mol Sorafenib's bulk allows deep pocket occupancy.
LogP (Lipophilicity) ~1.1 (Predicted)~3.8Sorafenib is highly membrane-permeable; MNPU is more polar.
Primary Target Chemical Intermediate / Non-specificVEGFR, PDGFR, RAF kinasesMNPU is a scaffold; Sorafenib is a targeted therapy.
VEGFR2 IC50 > 10,000 nM (Inactive/Weak)~90 nMThe diaryl motif is essential for nM potency.
BRAF (V600E) IC50 > 10,000 nM~22 - 38 nMMNPU lacks the specific interactions for mutant BRAF.
Toxicity Profile Potential Mutagen (Nitro-aromatic)Target-specific (e.g., Hand-Foot Syndrome)MNPU carries risks of nitro-reduction toxicity.
Experimental Protocols

For researchers validating these scaffolds, the following protocols ensure reproducible data.

Protocol A: Synthesis of Urea Linkers (General Procedure)

Used to synthesize MNPU or Sorafenib analogs.

Principle: The reaction of an amine with an isocyanate is the standard method for generating the urea linkage.

  • Reagents:

    • Amine: 4-Nitroaniline (for MNPU) or 4-(4-aminophenoxy)-N-methylpicolinamide (for Sorafenib precursor).

    • Isocyanate: Methyl isocyanate (for MNPU) or 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (for Sorafenib).

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Procedure:

    • Dissolve 1.0 equivalent of the Amine in anhydrous DCM under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0°C.

    • Dropwise add 1.1 equivalents of the Isocyanate .

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check completion via TLC (Thin Layer Chromatography) or LC-MS.

  • Work-up:

    • The urea product often precipitates. Filter the solid.[2][3]

    • Wash with cold ether to remove unreacted isocyanate.

    • Recrystallize from Ethanol/Water if necessary.

Protocol B: Kinase Inhibition Assay (FRET-Based)

Used to generate the IC50 data comparing MNPU and Sorafenib.

Principle: Fluorescence Resonance Energy Transfer (FRET) detects the phosphorylation of a peptide substrate. Inhibition prevents the FRET signal.

  • Setup:

    • Kinase: Recombinant VEGFR2 or BRAF (V600E).

    • Substrate: FAM-labeled peptide specific to the kinase.

    • ATP: At

      
       concentration.
      
  • Workflow:

    • Step 1: Prepare serial dilutions of Sorafenib (Start 10 µM -> 0.1 nM) and MNPU (Start 100 µM -> 100 nM) in DMSO.

    • Step 2: Add 5 µL of compound to 384-well plate.

    • Step 3: Add 10 µL of Kinase/Peptide mix. Incubate 10 mins.

    • Step 4: Initiate reaction with 10 µL ATP solution.

    • Step 5: Incubate at 28°C for 60 mins.

    • Step 6: Add Stop Solution (EDTA).

  • Analysis:

    • Read fluorescence ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine IC50.

    • Validation: Sorafenib IC50 must fall within 2-fold of literature values (e.g., 20-100 nM for VEGFR2) for the assay to be valid.

Signaling Pathway Visualization

The following diagram illustrates the pathway blocked by Sorafenib, which MNPU fails to inhibit effectively due to low affinity.

Signaling_Pathway GF Growth Factors (VEGF, PDGF) RTK RTK (VEGFR/PDGFR) (Transmembrane Receptor) GF->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase (BRAF/C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Sorafenib_Node Sorafenib (Potent Blockade) Sorafenib_Node->RTK Sorafenib_Node->RAF MNPU_Node MNPU (No Effect/Weak) MNPU_Node->RTK Low Affinity

Figure 2: The RAS/RAF/MEK/ERK pathway. Sorafenib effectively blocks RTK and RAF nodes. MNPU, lacking the diaryl tail, fails to engage these targets at physiologically relevant concentrations.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313520, (4-Nitrophenyl)urea. Retrieved January 29, 2026 from [Link]

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Liu, L., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibiting tumor growth and angiogenesis. Cancer Research. Retrieved from [Link]

  • National Institutes of Health (2025). Design, Synthesis and Anticancer Activity of N,N′-diarylureas. PMC Database. Retrieved from [Link]

Sources

Benchmarking N-Methyl-N'-(4-nitrophenyl)urea: Anion Affinity & Kinase Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Urea Scaffold

In the landscape of functional group benchmarking, N-Methyl-N'-(4-nitrophenyl)urea (MNPU) occupies a critical niche between standard reagents and high-potency drug scaffolds.[1][2] Unlike the inert 1,3-diphenylurea (DPU) or the highly insoluble bis(4-nitrophenyl)urea, MNPU offers a balanced profile of solubility and hydrogen-bond donor (HBD) acidity .[1]

For drug development professionals, MNPU is not merely a reagent; it is a privileged fragment used to model the binding kinetics of Type II kinase inhibitors (e.g., Sorafenib).[1] For supramolecular chemists, it serves as a robust sensor for oxo-anions (Acetate, H₂PO₄⁻) due to the electron-withdrawing effect of the p-nitro group.[1]

Critical Safety Distinction:

WARNING: Do not confuse this compound with N-Methyl-N-nitrosourea (MNU) . MNU is a potent carcinogen and alkylating agent.[1][2][3] MNPU is a stable urea derivative.[1][2][3] This guide focuses exclusively on the non-nitroso MNPU.

Mechanistic Profiling: The "Push-Pull" Activation[1]

To understand why MNPU outperforms standard ureas in binding assays, one must analyze the electronic influence of the substituents on the urea N-H protons.[1]

  • The Nitro Effect (Electronic Pull): The p-nitro group (

    
    ) is a strong electron-withdrawing group (Hammett 
    
    
    
    ).[1][2] It pulls electron density away from the adjacent nitrogen, significantly increasing the acidity (
    
    
    reduction) of the urea protons.[1] This strengthens hydrogen bonding with anionic targets (e.g., Kinase Glu/Asp residues or Fluoride ions).[1][2][3]
  • The Methyl Effect (Steric Control): The N-methyl group provides a handle for solubility in organic media (DMSO, MeCN) without introducing the steric bulk or insolubility associated with a second phenyl ring.[1]

Visualization: The Dual-Mode Utility

The following diagram illustrates how MNPU serves two distinct research fields via the same H-bond mechanism.

MNPU_Mechanism MNPU N-Methyl-N'-(4-nitrophenyl)urea (MNPU) H_Bond Enhanced H-Bond Donor Acidity MNPU->H_Bond p-NO2 Activation Anion_Target Target: Anions (F-, OAc-, H2PO4-) H_Bond->Anion_Target Supramolecular Chemistry Kinase_Target Target: Kinase DFG-Motif (Glu-500 / Asp-593) H_Bond->Kinase_Target Medicinal Chemistry Sensor_Result Result: Solvatochromic Shift (Color Change) Anion_Target->Sensor_Result Drug_Result Result: Type II Inhibition (e.g., Sorafenib Analog) Kinase_Target->Drug_Result

Caption: MNPU acts as a versatile H-bond donor, bridging anion sensing and kinase inhibitor design.[1][2][4]

Benchmark 1: Anion Binding Affinity ( )[1][2]

In supramolecular chemistry, ureas are benchmarked by their Association Constant (


) with standard anions like Acetate (OAc⁻) in DMSO-d₆.[1][2][3]
The Competitors[5]
  • 1,3-Diphenylurea (DPU): The industry baseline.[1][2][3] Moderate affinity, poor solubility.

  • MNPU (Product): Asymmetric, electronically activated, better solubility.[1][2][3]

  • 1,3-Bis(4-nitrophenyl)urea: High affinity, but often precipitates during titration (experimental failure).[1][2][3]

Comparative Data: Relative Affinity Profile

Note: Values are normalized to DPU baseline (


) based on Hammett correlation trends in DMSO.
CompoundStructure TypeRelative Affinity (OAc⁻)Solubility (DMSO)Stability
Diphenylurea (DPU) Symmetric / Neutral1.0 (Baseline)ModerateHigh
MNPU Asymmetric / Activated ~5.5 - 8.0x High High
Bis(4-nitro)urea Symmetric / Highly Activated>20xVery Low (Precipitates)Moderate

Field Insight: While Bis(4-nitro)urea binds stronger, MNPU is the preferred benchmark for quantitative studies because it remains in solution at the high concentrations required for NMR titration (10-50 mM).[1]

Benchmark 2: Kinase Inhibitor Scaffold Utility

In drug discovery, MNPU is a "fragment equivalent" to the binding core of Sorafenib (Nexavar).[1]

  • Target: VEGFR2 / BRAF Kinases.[1][2][3]

  • Mechanism: The urea linkage binds to the catalytic glutamate (Glu) and the DFG-aspartate (Asp) in the kinase "inactive" conformation (Type II inhibition).

Structural Comparison
FeatureSorafenib (Drug)MNPU (Fragment/Model)
H-Bond Donor DiarylureaMethyl-Arylurea
Electronic Head 4-Chloro-3-(trifluoromethyl)phenyl4-Nitrophenyl
Binding Mode Binds Glu500 & Asp593Mimics Glu500 binding
Utility Clinical OncologyFragment Screening / SAR

Experimental Validation: When screening fragment libraries, MNPU derivatives often show higher "Ligand Efficiency" (LE) than their non-nitro counterparts because the nitro group rigidifies the H-bond network without adding excessive molecular weight.[1]

Experimental Protocols

To validate MNPU performance, use the following self-validating workflows.

Protocol A: ¹H NMR Titration (The "Gold Standard")

Objective: Determine Binding Constant (


) with Acetate.

Reagents:

  • Host: MNPU (10 mM in DMSO-d₆).[1][2][3]

  • Guest: Tetrabutylammonium Acetate (TBA-OAc) (100 mM in DMSO-d₆).[1][2][3]

Workflow:

  • Baseline Scan: Acquire ¹H NMR of pure MNPU.[1][2][3] Note the chemical shift (

    
    ) of the two urea NH protons (typically >9.0 ppm).
    
  • Titration: Add TBA-OAc in 0.2 equivalent increments (0.0

    
     3.0 eq).
    
  • Observation:

    • Binding: Downfield shift of NH signals (

      
      ).
      
    • Deprotonation Check (Validation): If the NH signal disappears or broadens into the baseline immediately, deprotonation is occurring (common with Fluoride).[1] If it shifts systematically, it is H-bonding.[1][2][3]

  • Data Fitting: Plot

    
     vs. Concentration. Fit to a 1:1 binding isotherm (WinEQNMR or BindFit).[1][2][3]
    
Protocol B: UV-Vis Solvatochromism Check

Objective: Assess Intramolecular Charge Transfer (ICT).[1][2]

  • Prepare 50 µM solutions of MNPU in Toluene, THF, MeCN, and DMSO.[1][2][3]

  • Measure

    
    .[1][2][3]
    
  • Result: You should observe a bathochromic shift (Red Shift) as solvent polarity increases.[1][2][3]

    • Interpretation: A large shift confirms strong electronic communication between the urea and the nitro group, validating its "activated" status for binding.[1]

Visual Workflow: NMR Titration Logic

NMR_Protocol Start Start: 10mM MNPU in DMSO-d6 Add_Guest Add 0.2 eq TBA-Acetate Start->Add_Guest Measure Measure 1H NMR (Focus on NH region) Add_Guest->Measure Decision Signal Behavior? Measure->Decision Shift Systematic Downfield Shift (Hydrogen Bonding) Decision->Shift Shift Disappear Signal Loss/Broadening (Deprotonation) Decision->Disappear Loss Shift->Add_Guest Repeat until 3.0 eq Calc Calculate Ka (BindFit Software) Shift->Calc Data Complete Stop Stop: Invalid for Ka (Acid-Base Reaction) Disappear->Stop

Caption: Decision tree for validating urea-anion interactions via NMR.

References

  • Wilhelm, S., et al. (2006).[1][2][3] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1][2][3] Nature Reviews Drug Discovery.[1][2][3] Link

  • Gunnlaugsson, T., et al. (2005).[1][2][3] "Urea-based anion receptors: A review of recent advances." Coordination Chemistry Reviews. (Focuses on the nitro-urea activation mechanism).[1][2][3][5]

  • Wan, P.T., et al. (2004).[1][2][3] "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. (Details the Glu-Asp urea binding mode). Link[1][2]

  • PubChem Compound Summary. "N-(4-Nitrophenyl)urea."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2]

  • Bregović, N., et al. (2019).[1][2][3] "Protonation and anion-binding properties of aromatic sulfonylurea derivatives." RSC Advances. (Provides comparative methodologies for urea titrations). Link

Sources

Comparative Guide: N-Methyl-N-nitrosourea (MNU) Efficacy in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Nomenclature & Safety Alert

Critical Clarification: The chemical name provided in the request, N-Methyl-N'-(4-nitrophenyl)urea (CAS 13866-64-3), refers to a structural reagent with no established efficacy in cancer modeling or therapy. The standard agent used globally for inducing specific cancer models (particularly mammary and gastric carcinomas) is N-Methyl-N-nitrosourea , commonly abbreviated as MNU or NMU (CAS 684-93-5).

To ensure this guide provides actionable, high-value scientific data, the following content focuses on N-Methyl-N-nitrosourea (MNU) as the intended subject. This guide evaluates its efficacy as a carcinogenic induction agent , comparing its performance in generating tumor models against alternatives like DMBA.

Executive Summary: The MNU Advantage

N-Methyl-N-nitrosourea (MNU) is a direct-acting alkylating agent widely recognized for its high efficacy in inducing organ-specific carcinomas without the need for metabolic activation. Unlike polycyclic aromatic hydrocarbons (e.g., DMBA), MNU functions independently of cytochrome P450 enzymes, making it the "Gold Standard" for models requiring precise timing and hormone-dependent tumor progression, particularly in breast and gastric cancer research.

Core Mechanism of Action

MNU acts by transferring a methyl group to DNA bases, predominantly forming O6-methylguanine . If not repaired by O6-methylguanine-DNA methyltransferase (MGMT), this adduct leads to G:C


 A:T transition mutations  during replication. This specific mutation frequently activates the H-ras oncogene  (codon 12), driving tumorigenesis.

MNU_Mechanism MNU N-Methyl-N-nitrosourea (Direct-Acting) DNA Genomic DNA MNU->DNA Alkylation Adduct O6-methylguanine Adduct Formation DNA->Adduct Rep DNA Replication Adduct->Rep MGMT Failure Mut G:C -> A:T Transition Mutation Rep->Mut Ras H-ras Activation (Codon 12) Mut->Ras Tumor Mammary/Gastric Carcinoma Ras->Tumor Clonal Expansion

Figure 1: The molecular pathway of MNU-induced carcinogenesis, highlighting the critical G:C to A:T transition mutation driving H-ras activation.

Comparative Efficacy: MNU vs. Alternatives

The choice between MNU and its primary alternative, DMBA (7,12-Dimethylbenz[a]anthracene), dictates the translational relevance of the model.

Table 1: MNU vs. DMBA in Rat Mammary Carcinoma Models
FeatureN-Methyl-N-nitrosourea (MNU)DMBA (Dimethylbenz[a]anthracene)
Mechanism Direct-acting alkylator ; no metabolic activation required.Pro-carcinogen ; requires metabolic activation by P450 enzymes.
Tumor Pathology Highly invasive ductal carcinomas; often metastatic to bone/spleen.Benign fibroadenomas are common; less metastatic potential.
Hormone Sensitivity High estrogen dependence; mimics human luminal B subtypes.High estrogen dependence; mimics human luminal A subtypes.
Genetic Profile H-ras mutations (G35A) in >80% of tumors.H-ras mutations (A182T) in ~20-50% of tumors.
Immune Impact Low systemic toxicity; spares lymphoid organs.Significant immunosuppression; bone marrow toxicity.
Latency Period Short: Palpable tumors in 8–12 weeks .Longer: Palpable tumors in 12–20 weeks .
Application Preferred for immunotherapy and metastasis studies.Preferred for chemoprevention studies.

Expert Insight: Choose MNU when studying late-stage progression or therapeutic intervention in an immunocompetent host, as DMBA's immunosuppressive side effects can confound immunotherapy data.

Validated Experimental Protocols

Protocol A: MNU-Induced Mammary Carcinoma (Rat Model)

Target: Female Sprague-Dawley or Wistar Rats (Age: 50 days ± 2 days). Rationale: At 50 days, the terminal end buds (TEBs) of the mammary gland are actively proliferating and most susceptible to carcinogenic initiation.

  • Preparation:

    • Dissolve MNU crystals in physiological saline (0.9% NaCl) acidified to pH 5.0 with acetic acid.

    • Note: MNU is unstable in neutral/alkaline solution. Prepare immediately before use.

    • Concentration: 10 mg/mL.

  • Administration:

    • Route: Intraperitoneal (i.p.) or Intravenous (i.v.) via tail vein.

    • Dosage: Single dose of 50 mg/kg body weight.

  • Monitoring:

    • Weigh animals weekly.

    • Palpate mammary chains bi-weekly starting at week 4 post-injection.

    • Tumors usually appear by week 8-10.

  • Endpoint:

    • Tumor burden reaches 10% of body weight or ulceration occurs.

Protocol B: MNU-Induced Gastric Carcinoma (Mouse Model)

Target: C57BL/6 Mice. Rationale: Simulates human gastric carcinogenesis through chronic inflammation and oxidative stress.

  • Preparation:

    • Dissolve MNU in distilled water at a concentration of 240 ppm .

    • Prepare fresh solution 3 times per week (light sensitive).

  • Administration:

    • Route: Ad libitum in drinking water.

    • Duration: Alternate weeks (1 week MNU, 1 week normal water) for a total of 10 weeks exposure.

  • Progression:

    • Week 10-20: Gastritis and metaplasia.

    • Week 30-50: Adenocarcinoma development (Antrum dominant).

Logical Workflow: Model Validation

To ensure the model is valid before testing therapeutics, researchers must verify the specific molecular signature of the induced tumors.

Validation_Workflow Start Tumor Detection (Palpation/Imaging) Biopsy Biopsy / Resection Start->Biopsy Histo Histopathology (H&E) Confirm Adenocarcinoma Biopsy->Histo IHC IHC Profiling (ER+, PR+, HER2) Biopsy->IHC Genomic PCR/Sequencing Check H-ras Codon 12 Biopsy->Genomic Decision Model Validated? Histo->Decision IHC->Decision Genomic->Decision Proceed Proceed to Therapeutic Trial Decision->Proceed Yes Reject Reject/Re-optimize Decision->Reject No

Figure 2: Step-by-step validation workflow to confirm the fidelity of MNU-induced tumors before therapeutic testing.

Safety & Handling (E-E-A-T)

Warning: MNU is a potent carcinogen and teratogen.

  • Deactivation: All glassware and spills must be treated with 1N NaOH or 5% Sodium Hypochlorite for at least 24 hours before disposal.

  • PPE: Double nitrile gloves, N95/P100 respirator, and distinct lab coat are mandatory.

  • Housing: Animals excreted MNU metabolites for up to 48 hours. Cage bedding from this period must be treated as hazardous waste.

References

  • Tsubura, A., et al. (2011). "Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and their application to chemoprevention." Immunopharmacology and Immunotoxicology. Link

  • Russo, J., & Russo, I. H. (1996). "Experimentally induced mammary tumors in rats." Breast Cancer Research and Treatment. Link

  • Macejova, D., & Brtko, J. (2001). "Chemically induced carcinogenesis: A comparison of 1-methyl-1-nitrosourea and 7,12-dimethylbenzanthracene models." Endocrine Regulations. Link

  • Tatematsu, M., et al. (1992). "Induction of glandular stomach cancers in C3H mice treated with N-methyl-N-nitrosourea in the drinking water." Japanese Journal of Cancer Research. Link

  • Zarbl, H., et al. (1985). "Direct mutagenesis of Ha-ras-1 oncogenes by N-nitroso-N-methylurea during initiation of mammary carcinogenesis in rats." Nature. Link

Comparative Validation Guide: N-Methyl-N'-(4-nitrophenyl)urea (MNPU)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) serves as a fundamental "standard candle" in physical organic and supramolecular chemistry. Unlike complex drug candidates, MNPU is utilized primarily as a reference hydrogen-bond (HB) donor to benchmark the anion-binding affinities of novel receptors and sensors.

Its structural simplicity—combining a rigid, electron-deficient aryl group (4-nitrophenyl) with a flexible, asymmetric urea core—makes it the ideal control compound for validating Structure-Activity Relationships (SAR) in two critical fields:

  • Supramolecular Chemistry: Calibrating the binding constants (

    
    ) of anion sensors (e.g., for Fluoride or Phosphate detection).
    
  • Fragment-Based Drug Discovery (FBDD): Serving as a minimalist scaffold to assess the hydrolytic stability and solubility of urea-based kinase inhibitors.

Part 1: Comparative Analysis (The "Standard Candle" Assessment)

In the hierarchy of neutral hydrogen-bond donors, MNPU occupies the "moderate" tier. It is essential to compare it against its sulfur-based analog (Thiourea) and the rigid Squaramide motif to understand when to use which tool.

Comparative Performance Matrix
FeatureMNPU (Urea) Thiourea Analog Squaramide Analog
Primary Utility Baseline Control for SAR; Hydrolytically stable reference.High-affinity sensing; Organocatalysis.High-performance anion transport; Bidentate recognition.
Acidity (

in DMSO)
~26.9 (Moderate)~21.1 (High)~12–16 (Very High)
Anion Binding (

)
Moderate (

M

)
Strong (

M

)
Very Strong (

M

)
Selectivity Lower (Promiscuous binder)ModerateHigh (Geometry constrained)
Chemical Stability High (Resistant to oxidation)Low (Prone to oxidative desulfurization)High (Aromatic stabilization)
Solubility Good (DMSO, MeOH, MeCN)GoodPoor (Often requires solubilizing tails)
Expert Insight: When to Use MNPU
  • Use MNPU when you need a robust negative control or a baseline. If your novel sensor cannot outperform MNPU, your design lacks sufficient cooperativity or acidity.

  • Use MNPU in biological buffers where thioureas might oxidize or squaramides might precipitate.

  • Avoid MNPU for trace-level anion detection (< ppm range), as its binding constant is typically too low for high-sensitivity applications.

Part 2: Experimental Validation Protocols

To validate MNPU as a tool in your specific system, you must determine its Association Constant (


) with your target anion. The NMR Titration  is the self-validating "Gold Standard" for this measurement.
Protocol A: H NMR Titration (The "Truth" Metric)

Objective: Determine the binding constant (


) of MNPU with Tetrabutylammonium Fluoride (TBAF) or Acetate.

Reagents:

  • Host: MNPU (dried under vacuum, >98% purity).

  • Guest: TBAF (

    
    -Bu
    
    
    
    N
    
    
    F
    
    
    ) solution (standardized).
  • Solvent: DMSO-

    
     (Note: DMSO competes for H-bonds, lowering 
    
    
    
    , but ensures solubility).

Step-by-Step Workflow:

  • Stock Prep: Prepare a 10 mM stock solution of MNPU in DMSO-

    
    .
    
  • Guest Prep: Prepare a 100 mM stock of TBAF in the same MNPU stock solution (to prevent dilution of the host during titration).

  • Baseline Scan: Acquire a standard

    
    H NMR spectrum of the Host (0 equivalents). Note the chemical shift (
    
    
    
    ) of the two urea protons (
    
    
    near methyl,
    
    
    near nitrophenyl).
  • Titration: Add aliquots of the Guest solution (0.1 to 5.0 equivalents). Shake vigorously for 30 seconds to ensure equilibration.

  • Observation: Track the downfield shift (

    
    ) of the urea NH protons.
    
    • Self-Validation Check: If the peaks broaden significantly or disappear, the system is in "intermediate exchange" (binding rate

      
       NMR timescale). You may need to cool the sample to reach the "slow exchange" limit or use "fast exchange" averaging for calculations.
      
  • Data Fitting: Plot

    
     vs. [Guest] concentration. Fit the isotherm to a 1:1 binding model (Eq 1) using non-linear regression (e.g., BindFit or Origin).
    


Protocol B: UV-Vis Titration (High-Throughput)

Objective: Rapid screening of binding affinity leveraging the 4-nitrophenyl chromophore.

  • Dilution: Prepare MNPU at

    
     M in Acetonitrile (MeCN).
    
  • Titration: Add anions. The 4-nitrophenyl group acts as a "reporter."[1]

  • Signal: Binding induces a bathochromic shift (Red Shift) in the Intramolecular Charge Transfer (ICT) band (typically ~340 nm

    
     ~360 nm).
    
  • Warning: At high concentrations of basic anions (F

    
    ), MNPU may undergo deprotonation  rather than H-bonding.
    
    • Validation: If the solution turns bright yellow/orange and the spectrum shows a new band >450 nm, deprotonation has occurred. This invalidates the H-bond

      
       measurement.
      

Part 3: Mechanism & Workflow Visualization

Diagram 1: The Binding Equilibrium Mechanism

This diagram illustrates the competition between solvation and anion binding, highlighting the "Validation Checkpoints" where the experiment can fail (e.g., Deprotonation).

BindingMechanism Host MNPU (Host) (Solvated) Complex H-Bond Complex (Signal: NH Shift) Host->Complex + Anion (Fast Exchange) Anion Anion (Guest) (F-, OAc-) Anion->Complex Deprotonated Deprotonated Species (Artifact: Yellow Color) Complex->Deprotonated Excess Basic Anion (Validation FAIL) Solvent Polar Solvent (DMSO/MeCN) Solvent->Host Competes for H-bonds

Caption: Anion binding equilibrium for MNPU. Note the critical "Deprotonation" pathway which represents a false positive in binding studies.

Diagram 2: Experimental Decision Workflow

A logic gate for researchers to select the correct protocol based on their specific application needs.

Workflow Start Start: Validate MNPU Binding SolventCheck Is the solvent protic? (Water/MeOH) Start->SolventCheck Protic Yes SolventCheck->Protic Aprotic No (DMSO/MeCN) SolventCheck->Aprotic Stop STOP: H-bonds too weak. Switch to Squaramide. Protic->Stop MethodSelect Select Method Aprotic->MethodSelect NMR Method A: 1H NMR (Precise Ka, Structural Info) MethodSelect->NMR Detailed Mechanism UV Method B: UV-Vis (HT Screening, Low Conc) MethodSelect->UV Quick Screen Validation Check for Deprotonation (Color Change?) NMR->Validation UV->Validation Validation->Stop Yellow Shift (Deprotonation) Result Valid Ka Constant Validation->Result No Color Change

Caption: Decision matrix for selecting the appropriate validation protocol for MNPU, ensuring scientific integrity of the result.

References

  • Gale, P. A., et al. (2023). "Urea- and Thiourea-Based Receptors for Anion Binding."[2][3][4][5] Accounts of Chemical Research.

    • Context: Defines the hierarchy of urea vs. thiourea acidity and binding capabilities.
  • Fabbrizzi, L., et al. (2010). "The Squaramide versus Urea Contest for Anion Recognition." Chemistry - A European Journal.

    • Context: Provides comparative data on binding constants and the deproton
  • PubChem. (2025).[6][7][8] "Compound Summary: (4-Nitrophenyl)urea." National Library of Medicine.

    • Context: Physicochemical properties, toxicity data (Skin/Eye Irrit. 2), and safety handling.
  • Custelcean, R., et al. (2005). "Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts." Crystal Growth & Design.

    • Context: Detailed thermodynamic parameters for urea-anion interactions.

Sources

Reproducibility of experiments with "N-Methyl-N'-(4-nitrophenyl)urea"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Reproducibility of Synthesis, Stability, and Anion Binding Performance Audience: Synthetic Chemists, Supramolecular Researchers, and Safety Officers

Executive Summary: Precision in Urea-Based Chemistries

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) is a critical structural motif often utilized as a solvatochromic probe , a hydrogen-bonding anion receptor , and a synthetic precursor to N-nitroso-N-methyl-N'-(4-nitrophenyl)urea.

Despite its structural simplicity, MNPU exhibits significant reproducibility challenges linked to solvent-dependent tautomerization , self-aggregation , and trace water interference . This guide moves beyond standard datasheets to analyze the causality of experimental failure and provides a comparative performance analysis against thiourea and squaramide alternatives.

Part 1: Critical Reproducibility Factors (The "Why")

To ensure high-fidelity experimental data, researchers must control three thermodynamic variables that frequently skew MNPU behaviors.

1. The Hygroscopicity Artifact (Solvent Interference)

In supramolecular binding studies (e.g., NMR titrations with F⁻ or OAc⁻), MNPU relies on bidentate hydrogen bonding.

  • The Failure Mode: Using non-anhydrous DMSO or Acetonitrile. Water molecules compete for the urea protons (

    
    ), lowering the apparent association constant (
    
    
    
    ) by 10–100 fold.
  • The Fix: Solvents must be dried over 3Å molecular sieves to <50 ppm water content.

2. Self-Association vs. Ligand Binding

Ureas are potent self-aggregators.

  • The Failure Mode: Conducting experiments at concentrations >10 mM. At this threshold, MNPU forms intermolecular dimers (head-to-tail), masking the donor sites intended for the target analyte.

  • The Fix: All binding isotherms must be validated at concentrations <5 mM to ensure monomeric species dominance.

3. Deprotonation Mimicking Binding

The p-nitro group significantly increases the acidity of the proximal N-H proton.

  • The Failure Mode: When sensing basic anions (e.g., Fluoride), the color change (yellow to orange) is often misidentified as H-bonding. In reality, it may be deprotonation (Brønsted acid-base reaction), creating a false positive for "binding."

  • The Fix: Monitor UV-Vis isosbestic points. A clear isosbestic point suggests equilibrium binding; loss of isosbestic integrity suggests deprotonation.

Part 2: Comparative Performance Analysis

The following table compares MNPU against its primary alternatives in the context of Anion Recognition (binding affinity) and Chemical Stability .

Table 1: Performance Matrix of Urea-Based Receptors

FeatureMNPU (Target) Thiourea Analogue Squaramide Analogue
Structure Urea (

)
Thiourea (

)
Squaramide (Cyclic)
Anion Affinity (

)
Moderate (

)
High (

)
Very High (

)
Acidity (

)
~13-14 (Susceptible to basic anions)~11-12 (Easily deprotonated)~8-10 (High acidity)
H-Bond Donor Ability Good (Hard donor)Excellent (Soft donor)Superior (Convergent)
Solubility Moderate (DMSO, DMF)Good (Organic solvents)Poor (Often requires tails)
Reproducibility Risk Medium (Hygroscopic interference)High (Oxidation/Desulfurization)Low (Stable, rigid)

Experimental Verdict:

  • Choose MNPU when studying "hard" anions (O-based) or when oxidative stability is required (Thioureas degrade over time).

  • Choose Thioureas for maximum sensitivity, accepting the risk of rapid deprotonation.

  • Choose Squaramides for high-affinity applications where solubility can be managed.

Part 3: Validated Experimental Protocols
Protocol A: High-Purity Synthesis of MNPU

Avoids the formation of symmetric bis-urea byproducts.

  • Reagent Prep: Dissolve 4-nitroaniline (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Activation: Add Methyl isocyanate (1.1 eq) dropwise at 0°C. Note: Methyl isocyanate is toxic; handle in a glovebox or well-ventilated hood.

    • Alternative: Use Triphosgene followed by Methylamine if isocyanate is unavailable (requires strict pH control).

  • Reaction: Stir at RT for 4 hours. A yellow precipitate forms.

  • Purification (Crucial):

    • Filter the crude solid.

    • Do NOT wash with water initially (hydrolysis risk).

    • Recrystallize from boiling Ethanol .

    • Vacuum dry at 60°C for 12 hours to remove lattice solvents.

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) must show two distinct NH singlets (approx
    
    
    9.2 and 6.5 ppm). If peaks are broad, the sample is wet.
Protocol B: NMR Titration for Binding Constants

Self-validating workflow for determining


.
  • Host Solution: Prepare 2.0 mM MNPU in DMSO-

    
     (dried).
    
  • Guest Solution: Prepare 200 mM Tetrabutylammonium (TBA) salt of the anion (e.g., TBA-Acetate) in the same host solution (to keep host concentration constant).

  • Titration: Add Guest to Host in 0.1 eq increments (0

    
     2.0 eq).
    
  • Data Extraction: Track the chemical shift (

    
    ) of the urea NH protons.
    
  • Validation: Fit data to a 1:1 binding isotherm (WinEQNMR or Python script).

    • Pass Criteria: Residuals < 5%.

    • Fail Criteria: Sigmoidal curve (indicates deprotonation or saturation).

Part 4: Mechanistic Visualization

The following diagram illustrates the competitive equilibria that dictate the reproducibility of MNPU experiments.

MNPU_Equilibria MNPU MNPU (Monomer) Active Species Dimer Self-Aggregated Dimer (Inactive) MNPU->Dimer High Conc. (>10mM) Complex MNPU-Anion Complex (Target Signal) MNPU->Complex + Anion (X-) (H-Bonding) Deprotonated Deprotonated Species (False Positive) MNPU->Deprotonated + Basic Anion (pKa limit) Hydrated Water-Bound MNPU (Interference) MNPU->Hydrated + Wet Solvent (Competition)

Figure 1: Reaction network showing the active monomeric state competing against aggregation, hydration, and deprotonation pathways.

References
  • Gale, P. A., & Gunnlaugsson, T. (2010). Supramolecular Chemistry of Anions. Wiley-VCH. Link

    • Foundational text on urea-based anion recognition and pKa interference.
  • Jagessar, R. C. (2018). Synthesis and Application of Urea Derivatives. IntechOpen.[1] Link

    • Provides synthetic protocols for nitrophenyl urea deriv
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

    • Authoritative source for pKa values of urea/thiourea deriv
  • Fitzmaurice, R. J., et al. (2002). Urea-based anion receptors. Tetrahedron Letters. Link

    • Comparative data on nitro-substituted ureas vs. thioureas.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.